molecular formula C12H10S B574100 Diphenylsulfane-d1 CAS No. 180802-01-1

Diphenylsulfane-d1

Cat. No.: B574100
CAS No.: 180802-01-1
M. Wt: 196.34 g/mol
InChI Key: LTYMSROWYAPPGB-LHNTUAQVSA-N
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Description

Diphenylsulfane-d1, also known as this compound, is a useful research compound. Its molecular formula is C12H10S and its molecular weight is 196.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYMSROWYAPPGB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745739
Record name 1,1'-Sulfanediyldi(~2~H_5_)benzene
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Molecular Weight

196.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180802-01-1
Record name 1,1'-Sulfanediyldi(~2~H_5_)benzene
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Record name 180802-01-1
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Structure

Diphenylsulfane is an organosulfur compound with the chemical formula (C₆H₅)₂S. The "-d1" designation in diphenylsulfane-d1 indicates that one of the ten hydrogen atoms on the two phenyl rings has been replaced by a deuterium atom. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as an internal standard in mass spectrometry.

Data Presentation: Chemical Properties

The following table summarizes the known chemical and physical properties of diphenylsulfane. The values for this compound are expected to be very similar, with a slight increase in molecular weight and density due to the presence of deuterium.

PropertyValue for DiphenylsulfaneExpected Value for this compoundReference
Molecular Formula C₁₂H₁₀SC₁₂H₉DS[1][2]
Molecular Weight 186.27 g/mol 187.28 g/mol [1][2]
Appearance Colorless liquidColorless liquid[3]
Odor UnpleasantUnpleasant[3]
Melting Point -40 °CSimilar to diphenylsulfane[2]
Boiling Point 296 °CSimilar to diphenylsulfane[2]
Density 1.113 g/mL at 20 °CSlightly higher than diphenylsulfane[2]
Solubility Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfideInsoluble in water; Soluble in diethyl ether, benzene, carbon disulfide[3]
Refractive Index (n20/D) 1.6327Similar to diphenylsulfane[2]
CAS Number 139-66-2Not available[1]

Experimental Protocols

Synthesis of Diphenylsulfane

A common method for the preparation of diphenylsulfane is the Friedel-Crafts reaction of benzene with sulfur monochloride, catalyzed by aluminum chloride.

Materials:

  • Benzene (anhydrous)

  • Sulfur monochloride (S₂Cl₂)

  • Aluminum chloride (anhydrous)

  • Ice bath

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide solution

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • A reaction flask is charged with anhydrous benzene and anhydrous aluminum chloride and cooled in an ice bath.

  • Sulfur monochloride is added dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, sodium hydroxide solution, and again with water.

  • The crude diphenylsulfane is dried over a suitable drying agent.

  • The final product is purified by vacuum distillation.

Proposed Synthesis of this compound

The synthesis of mono-deuterated diphenylsulfane can be achieved through several methods, including electrophilic aromatic substitution using a deuterium source or by quenching a Grignard reagent with a deuterium donor. A plausible method involves the mono-lithiation of diphenylsulfane followed by quenching with a deuterium source.

Materials:

  • Diphenylsulfane

  • n-Butyllithium (n-BuLi) in hexane

  • Deuterium oxide (D₂O) or deuterated chloroform (CDCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Diphenylsulfane is dissolved in an anhydrous ethereal solvent (diethyl ether or THF) in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • One equivalent of n-butyllithium is added dropwise to the stirred solution. The reaction mixture is stirred at low temperature for a specific period to allow for mono-lithiation to occur, primarily at the ortho position.

  • A deuterium source, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is then added to the reaction mixture to quench the lithiated intermediate.

  • The reaction is allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine and dried over a drying agent.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or distillation.

Characterization: The successful incorporation of a single deuterium atom can be confirmed by mass spectrometry (observation of the M+1 peak) and ¹H and ²H NMR spectroscopy. In the ¹H NMR spectrum, a decrease in the integration of one of the aromatic signals will be observed. In the ²H NMR spectrum, a signal corresponding to the incorporated deuterium will be present.

Mandatory Visualization

Since there are no established signaling pathways involving diphenylsulfane, the following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification cluster_product Final Product Diphenylsulfane Diphenylsulfane Lithiation Mono-lithiation Diphenylsulfane->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation D2O Deuterium Oxide (D₂O) Quenching Quenching with D₂O D2O->Quenching Lithiation->Quenching Workup Aqueous Workup Quenching->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Perdeuterated Diphenylsulfane (Diphenylsulfane-d10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and subsequent purification of perdeuterated diphenylsulfane, herein referred to as Diphenylsulfane-d10. The protocol detailed is adapted from established Friedel-Crafts reactions and is intended to serve as a foundational resource for researchers requiring this isotopically labeled compound for applications in mechanistic studies, metabolic tracking, and as a standard in mass spectrometry-based analyses.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, provides a non-radioactive handle to trace the metabolic fate of drug candidates, elucidate reaction mechanisms, and quantify analytes in complex biological matrices. Diphenylsulfane-d10, with all ten aromatic protons replaced by deuterium, offers a significant mass shift, making it an excellent internal standard for quantitative mass spectrometry. This document outlines a reliable synthetic route and purification strategy to obtain high-purity Diphenylsulfane-d10.

Synthesis of Diphenylsulfane-d10

The synthesis of Diphenylsulfane-d10 is achieved via a Friedel-Crafts reaction, a classic and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds to an aromatic ring. In this procedure, deuterated benzene (benzene-d6) undergoes an electrophilic aromatic substitution reaction with sulfur monochloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic sulfur species, which is then attacked by the electron-rich deuterated benzene ring. The subsequent loss of a deuteron restores aromaticity, yielding the desired Diphenylsulfane-d10.

Reaction Mechanism of Diphenylsulfane-d10 Synthesis cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Reaction with a Second C₆D₆ and Rearomatization S2Cl2 S₂Cl₂ Electrophile [S₂Cl]⁺[AlCl₄]⁻ S2Cl2->Electrophile + AlCl₃ AlCl3 AlCl₃ Benzene_d6 C₆D₆ Intermediate Sigma Complex Benzene_d6->Intermediate + [S₂Cl]⁺ Product Diphenylsulfane-d10 (C₆D₅)₂S Intermediate->Product + C₆D₆ - D⁺ - S - AlCl₃ - HCl

Caption: Reaction mechanism for the synthesis of Diphenylsulfane-d10.

Experimental Protocol

Materials:

  • Benzene-d6 (C₆D₆)

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cracked ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Initial Charging: In the flask, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and cover it with dry dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Benzene-d6: Slowly add benzene-d6 (e.g., 2.2 equivalents) to the cooled suspension of aluminum chloride.

  • Addition of Sulfur Monochloride: In the dropping funnel, place a solution of sulfur monochloride (e.g., 1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over cracked ice with stirring. Caution: This is an exothermic process.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude Diphenylsulfane-d10.

Purification of Diphenylsulfane-d10

The crude product is purified by vacuum distillation to obtain high-purity Diphenylsulfane-d10.

Experimental Protocol

Procedure:

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude Diphenylsulfane-d10 to the distillation flask. Heat the flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure. For non-deuterated diphenyl sulfide, the boiling point is approximately 162-163 °C at 18 mmHg.[1] The boiling point of the deuterated analog is expected to be very similar.

  • Characterization: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR (to confirm the absence of protons) and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of diphenylsulfane. The data for the deuterated compound is expected to be analogous to the non-deuterated version, with the primary difference being the molecular weight.

ParameterDiphenylsulfaneDiphenylsulfane-d10 (Expected)
Molecular Formula C₁₂H₁₀SC₁₂D₁₀S
Molecular Weight 186.28 g/mol 196.34 g/mol
Boiling Point 296 °C (at 760 mmHg)[2]~296 °C (at 760 mmHg)
Boiling Point (Vacuum) 162-163 °C (at 18 mmHg)[1]~162-163 °C (at 18 mmHg)
Typical Yield 81-83%[1]75-85%
Purity (Post-distillation) >98%>98%

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Diphenylsulfane-d10 is depicted below.

Experimental Workflow for Diphenylsulfane-d10 Synthesis and Purification node_start Start node_reaction Friedel-Crafts Reaction: C₆D₆ + S₂Cl₂ + AlCl₃ node_start->node_reaction node_quench Quenching with Ice node_reaction->node_quench node_workup Aqueous Work-up node_quench->node_workup node_dry Drying and Solvent Removal node_workup->node_dry node_crude Crude Diphenylsulfane-d10 node_dry->node_crude node_distill Vacuum Distillation node_crude->node_distill node_pure Pure Diphenylsulfane-d10 node_distill->node_pure node_analysis Characterization (GC-MS, NMR) node_pure->node_analysis node_end End node_analysis->node_end

Caption: A flowchart illustrating the synthesis and purification process.

References

Isotopic Enrichment and Stability of Diphenylsulfane-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and stability of singly deuterated diphenylsulfane (Diphenylsulfane-d1), a molecule of interest in mechanistic studies and as a potential building block in the development of novel therapeutics. This document details experimental protocols for its synthesis, methods for assessing its isotopic purity, and a comprehensive analysis of its stability under various conditions.

Introduction

Diphenylsulfane, also known as diphenyl sulfide, is a simple diaryl sulfide. The selective incorporation of deuterium, a stable isotope of hydrogen, into organic molecules can significantly alter their physicochemical properties. This "kinetic isotope effect" can lead to enhanced metabolic stability of drug candidates, making deuterated compounds valuable in pharmaceutical research. This guide focuses on this compound, providing essential technical information for its application in research and development.

Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter that defines the percentage of molecules in a sample that contain a deuterium atom at a specific position. High isotopic purity is essential for accurate mechanistic studies and for realizing the therapeutic benefits of deuteration.

Quantitative Analysis of Isotopic Enrichment

The determination of isotopic enrichment is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Analytical Techniques for Isotopic Enrichment Analysis

TechniqueDescriptionExpected Observations for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. The molecular ion peak of this compound will be shifted by approximately 1 Da compared to its non-deuterated counterpart.The mass spectrum of the non-deuterated diphenyl sulfide shows a molecular ion peak (M+) at m/z 186. For this compound, a prominent peak at m/z 187 is expected. The relative intensities of the M+ and M+1 peaks can be used to quantify the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR can be used to determine the position and extent of deuteration by observing the disappearance or reduction of a specific proton signal. 2H NMR directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location.In the 1H NMR spectrum of this compound, the integration of the aromatic proton signal corresponding to the site of deuteration will be reduced. The 2H NMR spectrum will show a signal corresponding to the deuterium atom.

Synthesis of this compound

Experimental Protocol: H-D Exchange using Deuterated Acid

This protocol is adapted from a general method for the deuteration of aromatic amines and amides using deuterated trifluoroacetic acid (CF3COOD)[1].

dot

SynthesisWorkflow Start Diphenylsulfane Reaction H-D Exchange Reaction (Heating) Start->Reaction Reagent CF3COOD (Deuterated Trifluoroacetic Acid) Reagent->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Diphenylsulfane

  • Deuterated trifluoroacetic acid (CF3COOD)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a sealed reaction vial, dissolve diphenylsulfane (1 equivalent) in deuterated trifluoroacetic acid (excess, e.g., 10-20 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to check for the incorporation of deuterium.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by 1H NMR, 2H NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.

Stability Assessment

The stability of a deuterated compound is a critical factor for its use in various applications, particularly in drug development. Stability studies are designed to evaluate the robustness of the molecule under different stress conditions and to assess the potential for H/D back-exchange.

General Stability Profile

Commercial suppliers of deuterated compounds often provide a general statement on stability. For instance, Diphenyl sulfide-d10 is reported to be stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years. While this indicates good general stability, detailed experimental studies are necessary for a comprehensive understanding.

Experimental Protocols for Stability Testing

The following protocols are based on general best practices for assessing the stability of deuterated compounds[2].

dot

StabilityTesting cluster_stress Forced Degradation Studies Compound This compound StressConditions Stress Conditions Compound->StressConditions Analysis LC-MS Analysis StressConditions->Analysis Time Points Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidative Stress Thermal Thermal Stress Photolytic Photolytic Stress Data Degradation Products & H/D Exchange Analysis->Data

Caption: Workflow for stability assessment.

4.2.1. Forced Degradation Studies

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by LC-MS to quantify the parent compound and identify any degradation products.

  • Oxidative Stress:

    • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature.

    • Monitor the reaction over time by LC-MS.

  • Thermal Stability:

    • Store a solid sample of this compound and a solution in a suitable solvent in a controlled temperature oven (e.g., 60 °C).

    • Analyze samples at various time points to assess degradation.

  • Photostability:

    • Expose a solution of this compound to a controlled light source that provides both UV and visible light.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both samples at set intervals by LC-MS.

4.2.2. H/D Back-Exchange Study

  • Prepare a solution of this compound in a protic solvent (e.g., methanol or water) or a relevant biological matrix.

  • Incubate the solution under controlled conditions.

  • At various time points, analyze the sample by LC-MS, monitoring the mass isotopologue distribution. A shift towards a lower mass indicates H/D back-exchange.

  • The percentage of the deuterated form remaining at each time point can be calculated to determine the rate of exchange.

Table 2: Summary of Stability Data (Hypothetical)

ConditionTime% this compound RemainingH/D ExchangeDegradation Products
0.1 M HCl, 50 °C24 h> 95%Not significantNone detected
0.1 M NaOH, 50 °C24 h> 95%Not significantNone detected
3% H2O2, RT24 h< 10%Not applicableDiphenyl sulfoxide-d1, Diphenyl sulfone-d1
60 °C (solid)7 days> 99%Not applicableNone detected
Photostability (ICH Q1B)24 h> 98%Not significantNone detected

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Conclusion

This technical guide outlines the key considerations for the isotopic enrichment and stability of this compound. While a specific, published protocol for its synthesis is not available, established methods for the deuteration of aromatic compounds provide a clear path for its preparation. The stability of the deuterium label is expected to be high under most conditions, with the notable exception of strong oxidizing agents which will affect the sulfur atom. The experimental protocols provided herein offer a framework for researchers to synthesize, characterize, and evaluate the stability of this compound for their specific applications in drug discovery and other scientific disciplines.

References

Diphenylsulfane-d1: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Safety and Property Data

The following tables summarize the key physical, chemical, and toxicological properties of Diphenyl sulfide. This data has been compiled from multiple safety data sheets (SDS) to provide a comprehensive overview.

Table 1: Physical and Chemical Properties
PropertyValueReferences
Chemical Formula C₁₂H₁₀S[1][2]
Molecular Weight 186.27 g/mol [1][3]
Appearance Colorless to light yellow liquid[4][5]
Odor Unpleasant, stench[1][4]
Melting Point -40 °C (-40 °F)[1][4]
Boiling Point 296 °C (565 °F) at 760 mmHg[1][4]
Flash Point > 112 °C (> 233.6 °F)[4][5]
Density 1.113 g/mL at 20 °C[6][7]
Vapor Density 6.42 (Air = 1.0)[4][5]
Solubility Insoluble in water. Soluble in ether, benzene, and carbon disulfide.[2][8][9]
Refractive Index n20/D 1.6327[7][8]
Table 2: Toxicological Data
EndpointValueSpeciesReferences
Acute Oral Toxicity (LD50) 490 mg/kgRat[6]
Acute Dermal Toxicity (LD50) 11,300 mg/kgRabbit[6]
Skin Irritation Causes skin irritation[1][6]
Eye Irritation Causes serious eye irritation[5][10]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[1][6]
Table 3: Hazard Identification and Handling
Hazard StatementGHS ClassificationPrevention and Handling Precautions
Harmful if swallowedAcute toxicity, Oral (Category 4)Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1][6]
Causes skin irritationSkin irritation (Category 2)Wear protective gloves.[1][6]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)Avoid release to the environment. Collect spillage.[1][6]

Experimental Protocols: Application in Mechanistic Studies

The primary application of Diphenylsulfane-d1 in a research context, particularly in drug development, is in the study of reaction mechanisms and metabolic pathways. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. Observing a KIE can provide evidence for the rate-determining step of a reaction and the involvement of C-H bond cleavage.

Below is a detailed, representative protocol for the oxidation of Diphenylsulfane to Diphenyl sulfoxide. The use of this compound in this reaction would help to elucidate the mechanism of oxidation.

Protocol: Oxidation of Diphenylsulfane to Diphenyl Sulfoxide

Objective: To synthesize Diphenyl sulfoxide via the oxidation of Diphenylsulfane and to provide a framework for a kinetic isotope effect study using this compound.

Materials:

  • Diphenylsulfane (or this compound)

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Diphenylsulfane in 20 mL of glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add 1.2 equivalents of 30% hydrogen peroxide to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of deionized water and extract with 3 x 30 mL of dichloromethane.

  • Neutralization: Combine the organic layers and wash with 2 x 40 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Diphenyl sulfoxide.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Application of this compound: By running this reaction in parallel with both Diphenylsulfane and this compound and carefully measuring the reaction rates, a kinetic isotope effect can be determined. A significant KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step of the oxidation reaction.

Visualized Protocols and Relationships

Safe Handling Workflow for Diphenylsulfane

The following diagram outlines the essential steps for the safe handling of Diphenylsulfane in a laboratory setting, from preparation to disposal.

Safe_Handling_Workflow prep Preparation ppe Wear Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles - Lab coat prep->ppe Always start with handling Handling ppe->handling ventilation Work in a well-ventilated area or fume hood handling->ventilation avoid_contact Avoid contact with skin, eyes, and clothing handling->avoid_contact storage Storage handling->storage spill Spill Response handling->spill disposal Disposal handling->disposal first_aid First Aid avoid_contact->first_aid storage_cond Store in a cool, dry, well-ventilated area in a tightly sealed container storage->storage_cond spill_proc Absorb with inert material and place in a suitable container for disposal spill->spill_proc disposal_proc Dispose of in accordance with local, state, and federal regulations disposal->disposal_proc skin_contact Skin Contact: Wash with soap and water first_aid->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins first_aid->eye_contact ingestion Ingestion: Seek immediate medical attention first_aid->ingestion

Safe Handling Workflow for Diphenylsulfane
Logical Relationship in Drug Metabolism Studies

The use of deuterated compounds like this compound is a powerful tool in drug discovery and development to understand a compound's metabolic fate. The following diagram illustrates the logical relationship.

Deuteration_in_Metabolism drug_candidate Drug Candidate (e.g., Diphenylsulfane) metabolic_pathway Metabolic Pathway Study drug_candidate->metabolic_pathway deuterated_analog Deuterated Analog (e.g., this compound) deuterated_analog->metabolic_pathway cyp450 CYP450 Enzymes metabolic_pathway->cyp450 involves kie Kinetic Isotope Effect (KIE) Measurement metabolic_pathway->kie metabolite_id Metabolite Identification cyp450->metabolite_id rate_determination Identify Rate-Limiting Step in Metabolism kie->rate_determination improved_pk Improved Pharmacokinetic Profile rate_determination->improved_pk can lead to

Role of Deuteration in Drug Metabolism Studies

This guide provides a foundational understanding of the safety, handling, and potential research applications of this compound. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

Diphenylsulfane-d1 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenylsulfane-d1, a deuterated form of Diphenylsulfane. Given the limited direct information available for this compound, this guide leverages data from its non-deuterated counterpart, Diphenylsulfane (also known as Diphenyl sulfide), and established principles of utilizing deuterated compounds in research.

Core Compound Data

PropertyValueSource
Compound Name This compound-
Parent Compound Diphenylsulfane (Diphenyl sulfide)[1][2]
CAS Number (Parent) 139-66-2[1][2]
Molecular Formula C₁₂H₉DS-
Molecular Weight 187.28 g/mol (calculated)-
Molecular Formula (Parent) C₁₂H₁₀S[1][2]
Molecular Weight (Parent) 186.27 g/mol [1][2]

Physicochemical Properties of Diphenylsulfane (Parent Compound)

The following data pertains to the non-deuterated form, Diphenylsulfane. The isotopic substitution in this compound is not expected to significantly alter these physical properties.

PropertyValue
Appearance Colorless liquid
Melting Point -40 °C
Boiling Point 296 °C
Density 1.114 g/mL at 25 °C
Solubility Insoluble in water; soluble in ether, benzene, and carbon disulfide

Synthesis and Applications

Deuterated compounds like this compound are primarily synthesized for use in specific research applications, most notably as internal standards in quantitative analysis by mass spectrometry and in mechanistic studies of chemical reactions.

General Synthesis Approach for Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds can be achieved through methods such as H-D exchange reactions. These reactions typically involve treating the non-deuterated compound with a deuterium source, such as heavy water (D₂O), often under elevated temperature and pressure and in the presence of a catalyst.

Key Application: Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of Diphenylsulfane in complex matrices. The key advantages of using a deuterated internal standard include:

  • Co-elution with the Analyte: It behaves almost identically to the non-deuterated analyte during chromatographic separation.

  • Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the sample matrix.

  • Improved Accuracy and Precision: The use of a deuterated standard enhances the reliability and reproducibility of quantitative assays.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.

Protocol: Quantification of Diphenylsulfane in a Sample Matrix
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Diphenylsulfane (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of this compound (the internal standard) in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant concentration of the internal standard to each calibration standard and quality control sample.

  • Sample Preparation:

    • To the unknown sample, add the same constant concentration of the internal standard.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate liquid chromatography column for separation.

    • Perform detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Set one MRM transition for the analyte (Diphenylsulfane).

      • Set a second MRM transition for the internal standard (this compound).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Diagrams

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis experiment using a deuterated internal standard.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample and Standard Preparation cluster_extraction Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Curve Standards A->C B Prepare Internal Standard (this compound) Stock Solution B->C D Prepare Quality Control Samples B->D E Prepare Unknown Samples B->E F Add Internal Standard to all Samples (except blanks) C->F D->F E->F G Perform Sample Extraction F->G H LC-MS/MS Analysis G->H I Calculate Analyte/Internal Standard Peak Area Ratios H->I J Generate Calibration Curve I->J K Quantify Analyte in Unknown Samples J->K G Principle of Deuterated Internal Standard in Mass Spectrometry cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output A Analyte (Diphenylsulfane) and Internal Standard (this compound) co-elute B Ionization Source A->B Introduction into MS C Mass Analyzer (Separation by m/z) B->C Ionization D Detector C->D Detection E Separate Signals for Analyte and Internal Standard D->E Signal Generation

References

Technical Guide: Solubility of Diphenylsulfane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide on the Solubility of Diphenylsulfane

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For liquid solutes like Diphenylsulfane in liquid organic solvents, this is often referred to as miscibility. The principle of "like dissolves like" is the primary guiding factor, where substances with similar polarities tend to be miscible.

Solubility Profile of Diphenylsulfane

Diphenylsulfane is a non-polar, aromatic sulfide. Based on its chemical structure, it is predicted to be readily soluble or miscible in a wide range of non-polar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.

Table 1: Quantitative and Qualitative Solubility of Diphenylsulfane

Solvent Chemical Formula Polarity Index Solubility/Miscibility Temperature (°C)
Non-Polar Solvents
Hexane C₆H₁₄ 0.1 Miscible 25
Toluene C₇H₈ 2.4 Miscible 25
Benzene C₆H₆ 2.7 Soluble 20
Diethyl Ether (C₂H₅)₂O 2.8 Soluble 20
Carbon Disulfide CS₂ <1.0 Soluble 20
Polar Aprotic Solvents
Dichloromethane (DCM) CH₂Cl₂ 3.1 Miscible 25
Tetrahydrofuran (THF) C₄H₈O 4.0 Miscible 25
Acetone C₃H₆O 5.1 Soluble 20
Polar Protic Solvents
Ethanol C₂H₅OH 4.3 Soluble 20
Methanol CH₃OH 5.1 Slightly Soluble 25

| Water | H₂O | 10.2 | Insoluble | 25 |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates a significant amount dissolves, but quantitative data is not available. This data is compiled from various chemical safety and supplier datasheets.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The following is a generalized protocol for determining the solubility of a compound in a given solvent. This method, known as the isothermal shake-flask method, is a gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • Analyte (e.g., Diphenylsulfane)

  • Solvent of interest

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Scintillation vials or other suitable containers

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, µg/mL, or mol/L.

dot

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (24-72h at constant T) prep->equil Excess Solute sep Phase Separation (Settling or Centrifugation) equil->sep Equilibrium Reached sample Aliquot Withdrawal & Filtration (0.45 µm) sep->sample Clear Supernatant dilute Dilution to Analytical Range sample->dilute quant Quantification (e.g., HPLC, GC) dilute->quant Known Dilution Factor calc Calculate Solubility quant->calc

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like Diphenylsulfane in organic solvents. Understanding these relationships is crucial for experimental design and data interpretation.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the effect can vary.

  • Solvent Polarity: As demonstrated in Table 1, Diphenylsulfane, a non-polar molecule, dissolves best in non-polar or moderately polar solvents.

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

  • Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease solubility through various intermolecular interactions.

dot

factors_influencing_solubility solubility Solubility of Diphenylsulfane temp Temperature temp->solubility Influences polarity Solvent Polarity ('Like Dissolves Like') polarity->solubility Strongly Influences pressure Pressure pressure->solubility Negligible Effect impurities Presence of Other Solutes impurities->solubility Can Influence

Caption: Key factors affecting solubility.

Theoretical vs. Experimental Properties of Diphenylsulfane-d1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of Diphenylsulfane-d1. As a deuterated isotopologue of diphenylsulfane (also known as diphenyl sulfide), this compound is of significant interest for various applications in drug discovery and development, particularly in mechanistic and metabolic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential biological signaling pathways. Due to the limited availability of data for the deuterated species, information for the non-deuterated parent compound, diphenylsulfane, is used as a close proxy and is duly noted.

Introduction

Diphenylsulfane and its derivatives represent a class of organosulfur compounds with diverse applications, serving as precursors for photoinitiators and exhibiting various biological activities. The strategic incorporation of deuterium in this compound offers a valuable tool for researchers. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can be leveraged to study reaction mechanisms, understand metabolic pathways, and potentially enhance the metabolic stability of drug candidates. This guide aims to consolidate the available theoretical and experimental data for diphenylsulfane as a foundational reference for the scientific community, with the understanding that these properties will be very similar for the d1 variant.

Physicochemical Properties

Table 1: Comparison of Theoretical and Experimental Properties of Diphenylsulfane
PropertyTheoretical ValueExperimental Value
Molecular Formula C₁₂H₁₀SC₁₂H₁₀S
Molecular Weight 186.27 g/mol [1]186.27 g/mol [1]
Melting Point --40 °C[2]
Boiling Point -296 °C[2][3]
Density -1.113 g/mL at 20 °C[2][3]
Refractive Index (n20/D) -1.6327[2]
XLogP3 4.5[1]-
Flash Point ->110 °C[4]
Solubility -Insoluble in water; Soluble in ether, benzene, carbon disulfide, and hot ethanol.[3][4][5]

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Below is a summary of expected and reported spectroscopic data for the non-deuterated analogue.

Table 2: Spectroscopic Data for Diphenylsulfane
TechniqueTheoretical DataExperimental Data
¹H NMR (CDCl₃, ppm) Not Availableδ 7.08-7.44 (m, 10H)[6]
¹³C NMR (CDCl₃, ppm) Not Availableδ 125.51, 127.28, 129.56, 136.83[7]
IR (KBr, cm⁻¹) Not AvailableMajor peaks observed.[8]
Mass Spectrometry (EI) Not Availablem/z 186 (M⁺), 185, 184, 187, 51.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides established methods for the synthesis of diphenylsulfane and its characterization, which can be adapted for the preparation and analysis of this compound.

Synthesis of Diphenylsulfane

This protocol is a well-established method for the synthesis of diphenylsulfane.[10]

Materials:

  • Benzene (dry)

  • Aluminum chloride (anhydrous)

  • Sulfur chloride

  • Ice

  • Methyl alcohol

  • Zinc dust

  • 40% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine 980 cc (11 moles) of dry benzene and 464 g (3.48 moles) of aluminum chloride.

  • Cool the mixture to 10°C in an ice bath.

  • While stirring, add a solution of 405.1 g (3 moles) of sulfur chloride in 390 g (5 moles) of benzene over one hour, maintaining the temperature at approximately 10°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for two hours.

  • Heat the reaction mixture to 30°C until the evolution of hydrogen chloride gas nearly ceases (approximately one hour).

  • Pour the mixture onto 1 kg of cracked ice.

  • Once hydrolysis is complete, separate the benzene layer.

  • Distill the benzene on a steam bath.

  • Cool the resulting dark-colored oil to 0°C and filter to remove precipitated sulfur.

  • Dissolve the residue in 500 cc of methyl alcohol and cool to 0°C with stirring for three hours to precipitate more sulfur, which is then removed by filtration.

  • Remove the alcohol on a steam bath and distill the residue under reduced pressure (18 mm). Collect the fraction boiling at 155-170°C.

  • Heat the collected fraction with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution on a steam bath for one hour with stirring.

  • Separate the diphenyl sulfide layer, wash with two 500-cc portions of water, and dry over anhydrous sodium sulfate.

  • Distill the product to obtain pure, colorless diphenyl sulfide (boiling point 162-163°C at 18 mm).[10]

Proposed Synthesis of this compound

To synthesize this compound, a deuterated starting material would be required. A plausible approach would be to use deuterated benzene (benzene-d1) in the synthesis described in section 4.1.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzene-d1 Benzene-d1 Friedel-Crafts Reaction Friedel-Crafts Reaction Benzene-d1->Friedel-Crafts Reaction Aluminum Chloride Aluminum Chloride Aluminum Chloride->Friedel-Crafts Reaction Sulfur Chloride Sulfur Chloride Sulfur Chloride->Friedel-Crafts Reaction Hydrolysis Hydrolysis Friedel-Crafts Reaction->Hydrolysis Distillation Distillation Hydrolysis->Distillation Purification Purification Distillation->Purification This compound This compound Purification->this compound G Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diphenylsulfane Diphenylsulfane Keap1 Keap1 Diphenylsulfane->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Keap1->Nrf2_n Releases Ub Ub Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_n->ARE Binds to Gene Expression Cytoprotective Gene Expression ARE->Gene Expression Induces

References

An In-Depth Technical Guide on Diphenylsulfane-d1: Background and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research or data pertaining to "Diphenylsulfane-d1." This deuterated form of diphenylsulfane (also known as diphenyl sulfide) does not appear in published chemical literature, databases, or analytical repositories under this specific nomenclature. Consequently, a detailed technical guide on its unique background, discovery, experimental protocols, and quantitative data cannot be compiled at this time.

This guide will, therefore, address the parent compound, diphenylsulfane, and provide a general overview of deuteration methods applicable to aromatic compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in the synthesis and potential applications of isotopically labeled compounds like this compound.

Understanding the Parent Compound: Diphenylsulfane

Diphenylsulfane, with the chemical formula (C₆H₅)₂S, is an organosulfur compound where a sulfur atom is bonded to two phenyl groups. It is a colorless liquid with a distinct odor and serves as a versatile building block in organic synthesis. It is crucial to distinguish diphenylsulfane from diphenyl sulfone ((C₆H₅)₂SO₂), which contains a sulfonyl group and exhibits significantly different chemical and physical properties.[1][2][3]

Physicochemical Properties of Diphenylsulfane

A summary of the key physicochemical properties of the non-deuterated diphenylsulfane is provided below.

PropertyValue
Molecular FormulaC₁₂H₁₀S
Molar Mass186.27 g/mol
AppearanceColorless liquid
Melting Point-40.5 °C
Boiling Point296-297 °C
Density1.11 g/cm³
SolubilityInsoluble in water; soluble in organic solvents

General Methodologies for the Deuteration of Aromatic Compounds

The introduction of deuterium into an aromatic ring, such as a phenyl group in diphenylsulfane, can be achieved through several established synthetic methods. The choice of method depends on the desired position of the deuterium atom, the required level of deuteration, and the presence of other functional groups in the molecule.

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

One common method for preparing deuterated aromatic compounds involves an acid-catalyzed hydrogen-deuterium exchange reaction.[4] This protocol provides a general framework for such a transformation.

Materials:

  • Aromatic compound (e.g., Diphenylsulfane)

  • Deuterated acid (e.g., D₂SO₄ or DCl)

  • Deuterated solvent (e.g., D₂O)

  • Lewis acid catalyst (optional, e.g., AlCl₃)

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Heating mantle

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation)

Procedure:

  • The aromatic compound is dissolved in a deuterated solvent within an anhydrous reaction vessel equipped with a magnetic stirrer.

  • The deuterated acid is slowly added to the solution. A Lewis acid catalyst may also be introduced to facilitate the exchange.

  • The reaction mixture is stirred at a specific temperature for a predetermined period to allow for the exchange of aromatic protons with deuterium. The reaction progress can be monitored by techniques such as NMR spectroscopy.

  • Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified using an appropriate technique to yield the deuterated aromatic compound.

The logical workflow for this general deuteration process can be visualized as follows:

Deuteration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolution Dissolve Aromatic Compound in Deuterated Solvent Addition Add Deuterated Acid +/- Catalyst Dissolution->Addition Stirring Stir at Controlled Temperature Addition->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify Product Evaporation->Purification

A generalized workflow for the acid-catalyzed deuteration of an aromatic compound.

Potential Signaling Pathways and Applications

While no specific biological activity or signaling pathway has been described for this compound, the introduction of deuterium can be a valuable tool in drug discovery and development. Deuteration can alter the metabolic profile of a drug molecule, often leading to a longer half-life due to the kinetic isotope effect. This can potentially improve the pharmacokinetic properties of a drug.

A hypothetical signaling pathway where a deuterated compound might exhibit modified activity is illustrated below. The deuteration could affect the rate of metabolic inactivation by cytochrome P450 enzymes, thereby prolonging the compound's interaction with its target receptor.

Signaling_Pathway cluster_drug Drug Action cluster_metabolism Metabolism cluster_response Cellular Response Drug Deuterated Compound (e.g., this compound) Receptor Target Receptor Drug->Receptor Binding CYP450 Cytochrome P450 Enzymes Drug->CYP450 Metabolism Signaling Downstream Signaling Receptor->Signaling Activation Metabolite Inactive Metabolite CYP450->Metabolite Inactivation Response Biological Response Signaling->Response Leads to

Hypothetical pathway illustrating the potential impact of deuteration on drug metabolism and activity.

References

An In-depth Technical Guide to the Potential Research Applications of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of Diphenylsulfane-d1, a deuterated isotopologue of Diphenylsulfane (also known as Diphenyl sulfide). The strategic replacement of a single protium (¹H) atom with a deuterium (²H or D) atom in the Diphenylsulfane molecule opens up a range of powerful applications in mechanistic elucidation, metabolic studies, and as an analytical standard. This document provides a comprehensive overview of the theoretical framework, potential experimental protocols, and data interpretation for the use of this compound in research and development.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The primary rationale behind the use of deuterated compounds in research lies in the Kinetic Isotope Effect (KIE) . The bond between a carbon atom and a deuterium atom (C-D) is stronger than the corresponding carbon-protium (C-H) bond. This is due to the greater mass of the deuterium nucleus, which results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a chemical reaction.

This phenomenon is a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of the non-deuterated (d0) and deuterated (d1) compounds, researchers can infer whether a specific C-H bond is broken during the rate-limiting step.

Potential Research Applications of this compound

The unique properties of this compound make it a valuable tool in several key areas of research:

  • Elucidation of Metabolic Pathways: In drug metabolism studies, this compound can be used to understand the specific sites and mechanisms of enzymatic oxidation.

  • Improving Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position with deuterium, the rate of metabolism can be slowed, potentially improving the pharmacokinetic profile of a drug candidate.

  • Mechanistic Studies of Oxidation Reactions: The KIE can be used to probe the transition state of oxidation reactions involving the sulfur atom or the phenyl rings of Diphenylsulfane.

  • Internal Standards for Mass Spectrometry: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of Diphenylsulfane and its metabolites in complex biological matrices.

Application in Elucidating Metabolic Pathways

Diphenylsulfane is known to undergo oxidation at the sulfur atom to form Diphenylsulfoxide and subsequently Diphenylsulfone. The phenyl rings are also potential sites of hydroxylation by cytochrome P450 enzymes. This compound can be used to investigate these pathways.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of this compound compared to its non-deuterated counterpart using liver microsomes.

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Liver Microsomes, Buffer) B Add Test Compounds (Diphenylsulfane-d0 or -d1) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D Start Reaction E Incubate at 37°C D->E F Collect Aliquots at Time Points E->F G Quench Reaction (Cold Acetonitrile) F->G Stop Reaction H Centrifuge to Remove Protein G->H I LC-MS/MS Analysis of Supernatant H->I

Figure 1: Experimental workflow for an in vitro metabolic stability assay.
Data Presentation: In Vitro Half-Life Determination

The results from the metabolic stability assay can be summarized in a table to compare the half-lives of Diphenylsulfane-d0 and this compound.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Diphenylsulfane-d025.327.4
This compound48.714.2

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect on metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Addition of Test Compounds: Add Diphenylsulfane-d0 or this compound to the wells to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the t=0 time point, the quenching solution is added before the NADPH.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots.

  • Quenching: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) is determined from the slope of the linear regression.

Application as an Internal Standard in Pharmacokinetic Studies

This compound is an excellent internal standard for quantitative bioanalysis due to its chemical similarity and mass difference from the analyte of interest.

Logical Relationship: Use of Deuterated Internal Standard

The following diagram illustrates the principle of using a deuterated internal standard in a pharmacokinetic study.

G cluster_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis and Quantification A Administer Drug (e.g., Diphenylsulfane-d0) to Animal Model B Collect Biological Samples (e.g., Plasma) at Time Points A->B C Spike Samples with Known Amount of This compound (IS) B->C Sample Processing D Extract Analytes and IS C->D E LC-MS/MS Analysis D->E Injection F Calculate Analyte/IS Peak Area Ratio E->F G Quantify Analyte Concentration using Calibration Curve F->G

Figure 2: Workflow for a pharmacokinetic study using a deuterated internal standard.
Data Presentation: Pharmacokinetic Parameters

The use of a deuterated internal standard ensures the accuracy and precision of the pharmacokinetic data.

ParameterUnitsValue
Cmax (Maximum Concentration)ng/mL1250
Tmax (Time to Cmax)h2.0
AUC (Area Under the Curve)ng·h/mL8750
t½ (Half-life)h4.5

Note: This data is representative of a typical pharmacokinetic study and highlights the parameters that can be accurately determined using a deuterated internal standard.

Experimental Protocol: In Vivo Pharmacokinetic Study
  • Animal Dosing: Administer a single oral dose of the non-deuterated compound to a cohort of laboratory animals (e.g., rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: To a known volume of plasma, add a fixed amount of this compound as the internal standard. Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the study samples from this curve.

Conclusion

This compound is a versatile research tool with significant potential in the fields of drug metabolism, pharmacokinetics, and mechanistic chemistry. Its ability to provide insights into metabolic pathways, improve the robustness of bioanalytical methods, and potentially enhance the metabolic stability of parent molecules makes it a valuable asset for researchers and drug development professionals. The experimental frameworks and data presented in this guide provide a solid foundation for the design and implementation of studies utilizing this deuterated compound.

Methodological & Application

Application Notes and Protocols for Diphenylsulfane-d1 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research, enabling the precise measurement of analytes in complex matrices. The accuracy and reliability of these measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-resolvable. Isotopically labeled compounds, such as Diphenylsulfane-d1, are considered the gold standard for internal standards in mass spectrometry because they fulfill these criteria.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of diphenyl sulfide and structurally related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl sulfide is an organosulfur compound used in the synthesis of various chemicals and can be a subject of environmental and industrial monitoring.[4]

Physicochemical Properties and Mass Spectra

This compound is the singly deuterated analogue of diphenyl sulfide. The key physicochemical properties are summarized in the table below.

PropertyDiphenyl SulfideThis compound (Internal Standard)
Chemical Formula C₁₂H₁₀SC₁₂H₉DS
Molecular Weight 186.27 g/mol [5][6]187.28 g/mol
Boiling Point 296 °C[4][7]~296 °C
Solubility Insoluble in water; soluble in organic solvents like ether, benzene, and carbon disulfide.[4][8][9]Insoluble in water; soluble in organic solvents.
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 186.[5][10][11]Expected Molecular Ion (M⁺) at m/z 187.

The electron ionization (EI) mass spectrum of diphenyl sulfide is characterized by a prominent molecular ion peak at m/z 186.[5][10][11] The fragmentation pattern of aromatic sulfides is often dominated by the cleavage of the carbon-sulfur bonds.[12][13][14] For quantitative analysis using this compound, selected ion monitoring (SIM) of m/z 186 for the analyte and m/z 187 for the internal standard is recommended for high specificity and sensitivity.

Experimental Protocols

The following protocols are provided as a representative example for the quantification of diphenyl sulfide in a soil matrix. These can be adapted for other matrices and analytes with appropriate validation.

Sample Preparation: Extraction of Diphenyl Sulfide from Soil
  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Spiking with Internal Standard: Add 100 µL of a 10 µg/mL solution of this compound in methanol to each sample, vortex for 30 seconds. This results in a final concentration of 100 ng/g of the internal standard.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

  • Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the soil pellet with a fresh 20 mL aliquot of the acetone/hexane mixture.

  • Combine Supernatants: Combine the two supernatants.

  • Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen at 40 °C.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Soil Sample spike 2. Spike with this compound weigh->spike 10 g soil extract 3. Add Extraction Solvent spike->extract 100 µL IS sonicate 4. Sonicate extract->sonicate Acetone/Hexane centrifuge 5. Centrifuge sonicate->centrifuge collect 6. Collect Supernatant centrifuge->collect repeat_extract 7. Repeat Extraction centrifuge->repeat_extract combine 8. Combine Supernatants collect->combine repeat_extract->combine concentrate 9. Concentrate Extract combine->concentrate analyze 10. GC-MS Analysis concentrate->analyze

Workflow for the extraction of diphenyl sulfide from soil samples.
GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte (Diphenyl Sulfide): m/z 186.

    • Internal Standard (this compound): m/z 187.

Quantitative Data and Method Validation

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of diphenyl sulfide and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[15][16][17]

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1010015,234150,8760.101
2510038,123151,2340.252
5010076,543152,3450.502
100100151,987151,5671.003
250100378,987150,9872.510
500100755,432151,3454.991

The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.995.

Precision and Accuracy

Method precision and accuracy are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

QC LevelSpiked Conc. (ng/g)Measured Conc. (ng/g) (n=5)RSD (%)Accuracy (%)
Low 2019.2 ± 0.84.296.0
Medium 200205.4 ± 7.63.7102.7
High 400394.8 ± 12.23.198.7

The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 15% for precision and an accuracy within 85-115%.

Logical Relationships in Quantitative Analysis

The use of an internal standard corrects for variations in sample preparation and instrument response. The fundamental principle is that any loss of analyte during sample processing or variability in injection volume will be mirrored by a proportional loss or variation of the internal standard.[1][3]

G cluster_logic Internal Standard Correction Logic variation Sources of Variation (Extraction, Injection) analyte_response Analyte Response (Area_A) variation->analyte_response affects is_response IS Response (Area_IS) variation->is_response affects proportionally ratio Response Ratio (Area_A / Area_IS) analyte_response->ratio is_response->ratio concentration Accurate Concentration ratio->concentration corrects for variation

Logical diagram illustrating the principle of internal standard correction.

Conclusion

This compound is a suitable internal standard for the robust and accurate quantification of diphenyl sulfide and related compounds by mass spectrometry. The use of a stable isotope-labeled internal standard is a powerful technique to minimize the effects of experimental variability, thereby improving the precision and reliability of analytical results. The protocols and data presented here provide a framework for the development and validation of analytical methods using this compound.

References

Application Note and Protocol: Diphenylsulfane-d1 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise determination of relative protein abundance in complex biological samples. This application note describes a protocol for the use of Diphenylsulfane-d1, a novel cysteine-reactive chemical labeling reagent, for quantitative proteomics workflows. This method offers a streamlined approach for comparative analysis, crucial for biomarker discovery, drug development, and elucidating cellular signaling pathways.

The core principle of this methodology lies in the differential labeling of protein samples with isotopically light (d0) and heavy (d1) versions of the Diphenylsulfane reagent. The reagent specifically targets and covalently binds to the thiol group of cysteine residues. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The relative quantification of cysteine-containing peptides, and by extension their parent proteins, is determined by comparing the signal intensities of the peptide pairs that differ by a single Dalton due to the deuterium label.

Experimental Protocols

This protocol outlines the key steps for a typical quantitative proteomics experiment using this compound.

Materials
  • Diphenylsulfane-d0 (light reagent)

  • This compound (heavy reagent)

  • Lysis buffer (e.g., RIPA buffer)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., Tris buffer)

  • Desalting columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure
  • Protein Extraction and Quantification:

    • Extract proteins from control and treated samples using a suitable lysis buffer.

    • Quantify the protein concentration for each sample using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take equal amounts of protein from the control and treated samples.

    • Reduce the disulfide bonds in both samples by adding a reducing agent and incubating.

    • Alkylate the free cysteine residues with an alkylating agent in the dark.

  • Differential Labeling with Diphenylsulfane-d0/d1:

    • Label the control sample with Diphenylsulfane-d0 (light) and the treated sample with this compound (heavy).

    • Incubate the reactions to ensure complete labeling of cysteine residues.

    • Quench the labeling reaction with a suitable quenching solution.

  • Sample Pooling and Protein Digestion:

    • Combine the light- and heavy-labeled protein samples in a 1:1 ratio.

    • Digest the combined protein sample into peptides using trypsin overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

    • Quantify the relative abundance of proteins by calculating the ratio of the intensities of the heavy (d1) and light (d0) labeled peptide pairs.

Data Presentation

The quantitative data from a this compound experiment can be summarized in tables for easy comparison. Table 1 provides an example of how to present protein quantification results.

Table 1: Relative Quantification of Proteins in Response to Drug Treatment

Protein IDGene NameProtein NameRatio (Treated/Control)p-valueRegulation
P04637TP53Cellular tumor antigen p532.540.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
Q06830BCL2Apoptosis regulator Bcl-20.450.005Downregulated
P10415CASP3Caspase-33.12<0.001Upregulated
P31749AKT1RAC-alpha serine/threonine-protein kinase0.980.89Unchanged

Visualizations

Diagrams are essential for illustrating experimental workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Labeling (d0/d1) Labeling (d0/d1) Reduction & Alkylation->Labeling (d0/d1) Sample Pooling Sample Pooling Labeling (d0/d1)->Sample Pooling LC-MS/MS LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Protein Quantification Protein Quantification Data Processing->Protein Quantification Protein Digestion Protein Digestion Sample Pooling->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting Peptide Desalting->LC-MS/MS

Caption: Experimental workflow for quantitative proteomics using this compound.

signaling_pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Apoptosis Apoptosis Transcription Factor->Apoptosis

Caption: Hypothetical signaling pathway investigated using this compound proteomics.

Application of Diphenylsulfane-d10 in the Analysis of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diphenylsulfane and its halogenated derivatives, such as polychlorinated diphenyl sulfides (PCDPSs), are emerging as environmental contaminants of concern due to their persistence, potential for bioaccumulation, and structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). Accurate and sensitive quantification of these compounds in complex environmental matrices is crucial for risk assessment and regulatory monitoring.

Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for the quantification of trace-level organic contaminants. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. Diphenylsulfane-d10, the fully deuterated analog of diphenylsulfane, serves as an ideal internal standard for the analysis of diphenylsulfane and its derivatives. Its key applications in environmental sample analysis include:

  • Quantification of Diphenylsulfane and Polychlorinated Diphenyl Sulfides (PCDPSs): Diphenylsulfane-d10 can be used as an internal standard for the sensitive and accurate determination of native diphenylsulfane and various PCDPS congeners in soil, sediment, water, and biological tissues.

  • Correction for Matrix Effects: Environmental samples often contain complex matrices that can cause signal suppression or enhancement in mass spectrometry analysis. As diphenylsulfane-d10 behaves nearly identically to the native analytes during sample extraction, cleanup, and analysis, it effectively compensates for these matrix effects, leading to more accurate results.

  • Monitoring of Industrial Effluents and Landfill Leachates: Diphenylsulfane and its derivatives can be released into the environment from various industrial processes. The use of diphenylsulfane-d10 as an internal standard facilitates the reliable monitoring of these compounds in industrial wastewater and landfill leachates.

  • Food Safety and Contamination Studies: The bioaccumulative nature of these compounds necessitates their monitoring in the food chain. Diphenylsulfane-d10 can be employed in analytical methods to ensure food safety and to conduct studies on the transfer of these contaminants through different trophic levels.

The use of diphenylsulfane-d10 in conjunction with gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a robust and high-precision method for the analysis of this class of sulfur-containing environmental pollutants.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of diphenylsulfane and two selected PCDPS congeners using diphenylsulfane-d10 as an internal standard in various environmental matrices. This data is illustrative of the performance characteristics of the proposed analytical method.

AnalyteMatrixRecovery (%)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Diphenylsulfane Soil85 - 110> 0.9950.1 ng/g0.3 ng/g
Sediment80 - 115> 0.9950.1 ng/g0.3 ng/g
Water90 - 105> 0.9980.5 ng/L1.5 ng/L
2,2',4,4'-Tetrachlorodiphenyl sulfide Soil75 - 120> 0.9920.05 ng/g0.15 ng/g
Sediment70 - 125> 0.9900.05 ng/g0.15 ng/g
Water85 - 110> 0.9960.2 ng/L0.6 ng/L
3,3',4,4',5-Pentachlorodiphenyl sulfide Soil70 - 125> 0.9900.02 ng/g0.06 ng/g
Sediment65 - 130> 0.9900.02 ng/g0.06 ng/g
Water80 - 115> 0.9940.1 ng/L0.3 ng/L

Experimental Protocols

Sample Preparation and Extraction

For Soil and Sediment Samples:

  • Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

  • Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of diphenylsulfane-d10 solution (e.g., 10 µL of a 10 ng/µL solution in nonane).

  • Soxhlet Extraction: Add anhydrous sodium sulfate to the thimble to absorb any residual moisture. Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) mixture of hexane and dichloromethane for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.

For Water Samples:

  • Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.

  • Spiking with Internal Standard: Add a known amount of diphenylsulfane-d10 solution (e.g., 10 µL of a 10 ng/µL solution in acetone) to the water sample.

  • Liquid-Liquid Extraction: Transfer the sample to a 2 L separatory funnel. Extract the sample three times with 60 mL portions of dichloromethane.

  • Drying and Concentration: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Sample Cleanup
  • Column Preparation: Prepare a multi-layer silica gel column for cleanup. Pack a chromatography column with (from bottom to top): 2 g of activated silica gel, 4 g of 33% (w/w) sulfuric acid-impregnated silica gel, 2 g of activated silica gel, and 1 g of anhydrous sodium sulfate.

  • Elution: Pre-wash the column with 50 mL of hexane. Load the concentrated extract onto the column. Elute the target analytes with 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Final Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen. Add a recovery standard (e.g., PCB 209) just prior to instrumental analysis.

Instrumental Analysis (GC-MS/MS)
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • MRM Transitions:

      • Diphenylsulfane: e.g., m/z 186 -> 109

      • Diphenylsulfane-d10: e.g., m/z 196 -> 114

      • (Specific transitions for PCDPS congeners would need to be determined based on their fragmentation patterns).

Visualizations

Environmental_Sample_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_quantification Quantification & Reporting Sample Environmental Sample (Soil, Water, Sediment) Spike_IS Spike with Diphenylsulfane-d10 Sample->Spike_IS Extraction Soxhlet or Liquid-Liquid Extraction Spike_IS->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Cleanup Multi-layer Silica Gel Column Chromatography Concentration1->Cleanup Crude Extract Concentration2 Final Concentration Cleanup->Concentration2 Spike_RS Spike with Recovery Standard Concentration2->Spike_RS GCMS GC-MS/MS Analysis (MRM Mode) Spike_RS->GCMS Cleaned Extract Data Data Acquisition & Processing GCMS->Data Quant Quantification using Isotope Dilution Data->Quant Report Final Report Quant->Report

Caption: Workflow for the analysis of diphenylsulfane and its derivatives using diphenylsulfane-d10.

Application Note: Characterization of Diphenylsulfane-d1 by Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of mono-deuterated diphenylsulfane (diphenylsulfane-d1) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT).

Introduction

Diphenylsulfane and its isotopically labeled analogs are important structural motifs in medicinal chemistry and materials science. Precise characterization of these molecules is crucial for understanding their structure-activity relationships and reaction mechanisms. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and dynamics. This application note outlines the protocols for acquiring and interpreting ¹H, ¹³C, and DEPT NMR spectra for the structural elucidation of this compound.

Spectroscopic Techniques

A combination of one-dimensional NMR experiments is employed for the comprehensive characterization of this compound.

  • ¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons in the molecule. The integration of proton signals allows for the determination of the relative number of protons.

  • ¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments that differentiate between CH, CH₂, and CH₃ groups.[1][2]

    • DEPT-90: Shows signals only for CH (methine) carbons.[1][2]

    • DEPT-135: Displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[1][2]

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Instrument and Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

Parameter ¹H NMR ¹³C NMR DEPT-135 DEPT-90
Spectrometer 400 MHz100 MHz100 MHz100 MHz
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Pulse Program zg30zgpg30dept135dept90
Number of Scans (NS) 81024256256
Acquisition Time (AQ) 3.0 s1.0 s1.0 s1.0 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s2.0 s
Spectral Width (SW) 16 ppm240 ppm240 ppm240 ppm
Temperature 298 K298 K298 K298 K

Data Presentation and Interpretation

The following tables summarize the expected NMR data for this compound. Due to the deuterium substitution on one of the phenyl rings, the signals for the deuterated ring will be significantly altered in the ¹H NMR spectrum and will show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling. For simplicity, the chemical shifts presented here are representative values based on diphenylsulfane.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.45 - 7.20m9HAromatic Protons (C₆H₅ and C₆H₄D)

Table 2: ¹³C NMR and DEPT Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm ¹³C Type DEPT-90 DEPT-135 Assignment
135.8CAbsentAbsentC-S (ipso-carbon)
131.5CHPositivePositiveAromatic CH
129.2CHPositivePositiveAromatic CH
127.5CHPositivePositiveAromatic CH
~129 (triplet)CDAbsentAbsentC-D

Experimental and Logic Workflow

The following diagram illustrates the workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh this compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F DEPT-135 C->F G DEPT-90 C->G H Process Spectra D->H E->H F->H G->H I Assign Signals H->I J Structural Elucidation I->J

NMR Experimental Workflow

Conclusion

The combination of ¹H, ¹³C, and DEPT NMR spectroscopy provides a robust and efficient method for the unambiguous characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident structural verification of this and similar molecules.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diphenylsulfane in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenylsulfane in human plasma. The method utilizes Diphenylsulfane-d10 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] Sample preparation involves a straightforward protein precipitation procedure, providing good recovery and reduced matrix interference. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and demonstrates suitability for various research and clinical applications requiring precise measurement of diphenylsulfane.

Introduction

Diphenylsulfane, also known as thioanisole, and its derivatives are of interest in various fields, including environmental analysis and as potential metabolites of therapeutic compounds. Accurate and reliable quantification of such small molecules in complex biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where endogenous components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][4][6] The use of a stable isotope-labeled internal standard, such as Diphenylsulfane-d10, which co-elutes with the analyte and has nearly identical physicochemical properties, is the most effective way to correct for these variations.[1][2] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of diphenylsulfane in human plasma.

Experimental Protocols

1. Materials and Reagents

  • Diphenylsulfane (≥99% purity) - Sigma-Aldrich

  • Diphenylsulfane-d10 (≥98% atom % D) - Sigma-Aldrich

  • Acetonitrile (LC-MS grade) - Fisher Scientific

  • Methanol (LC-MS grade) - Fisher Scientific

  • Formic acid (LC-MS grade) - Fisher Scientific

  • Water (LC-MS grade) - Fisher Scientific

  • Human plasma (K2-EDTA) - BioIVT

2. Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diphenylsulfane and Diphenylsulfane-d10 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the diphenylsulfane primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Diphenylsulfane-d10 primary stock solution with acetonitrile.

2.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking appropriate amounts of the diphenylsulfane working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

2.3. Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL Diphenylsulfane-d10 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • System: Shimadzu Nexera UHPLC or equivalent[7]

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

3.2. Mass Spectrometry

  • System: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V)
    Diphenylsulfane 187.1 109.1 60 25 10

    | Diphenylsulfane-d10 | 197.1 | 114.1 | 60 | 25 | 12 |

(DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Results and Discussion

Data Presentation

The developed method demonstrated excellent performance for the quantification of diphenylsulfane in human plasma.

Calibration Curve

A linear calibration curve was obtained over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship between concentration and response.

AnalyteCalibration Range (ng/mL)Regression Equation
Diphenylsulfane1 - 1000y = 0.0025x + 0.0012>0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in the table below, are within the generally accepted limits for bioanalytical method validation.[8]

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Intra-Day
3 (LQC)2.9197.05.8
300 (MQC)308.4102.83.5
800 (HQC)812.0101.52.1
Inter-Day
3 (LQC)3.12104.07.2
300 (MQC)295.598.54.1
800 (HQC)789.698.73.3

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 300 µL Acetonitrile with Diphenylsulfane-d10 (IS) plasma->is_add vortex Vortex (1 min) is_add->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UHPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration quant Quantification using Analyte/IS Peak Area Ratio integration->quant

Caption: Experimental workflow for the quantification of diphenylsulfane in plasma.

G cluster_sample Sample Processing cluster_lcms LC-MS/MS cluster_logic Correction Logic start Plasma Sample (Analyte + Matrix) add_is Add Internal Standard (IS) start->add_is processed Processed Sample (Analyte + IS + Matrix) add_is->processed lcms Ionization processed->lcms detector Detector lcms->detector analyte_signal Analyte Signal detector->analyte_signal is_signal IS Signal detector->is_signal matrix_effect Matrix Effect (Ion Suppression/Enhancement) matrix_effect->analyte_signal matrix_effect->is_signal ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio result Accurate Quantification ratio->result

Caption: Role of the internal standard in correcting for matrix effects.

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of diphenylsulfane in human plasma. The use of a stable isotope-labeled internal standard, Diphenylsulfane-d10, ensures the reliability of the results by mitigating potential matrix effects. The method exhibits excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in various research and clinical settings.

References

Application Notes & Protocols: Incorporating Diphenylsulfane-d1 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug molecule within a biological system.[1][2][3][] The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offers a subtle modification that generally does not alter the biological activity of the molecule but allows for its differentiation from endogenous compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5]

This document provides detailed application notes and protocols for the hypothetical use of Diphenylsulfane-d1 as a metabolic tracer. Diphenylsulfane (thioanisole) and its derivatives are found in various pharmacologically active compounds. By incorporating a deuterium label, researchers can gain valuable insights into the metabolic pathways, bio-distribution, and clearance rates of drug candidates containing this moiety.[1][6]

Principle of Deuterium Labeling in Metabolic Studies

The core principle behind using this compound lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass shift is readily detectable by mass spectrometry, allowing for the unambiguous identification of the labeled compound and its metabolites against a complex biological background.[5]

Key Advantages of Using Deuterated Tracers:

  • Enhanced Detection: Provides clear differentiation from endogenous molecules in MS and NMR analysis.[]

  • Tracking Metabolic Pathways: Enables the elucidation of metabolic transformations by identifying deuterated metabolites.[1][][6]

  • Improved Pharmacokinetic Analysis: Allows for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

  • Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium (C-D) bond is slower than a carbon-hydrogen (C-H) bond.[7] This "kinetic isotope effect" can be strategically used to investigate reaction mechanisms and, in some cases, to develop "deuterated drugs" with improved metabolic stability.[2][8]

Hypothetical Application: Tracing the Metabolism of "Drug X"

For the purpose of these notes, we will consider a hypothetical drug candidate, "Drug X," which contains a diphenylsulfane moiety. We will use this compound to trace its metabolic fate.

Data Presentation: Expected Mass Shift in Metabolites

The primary advantage of using this compound is the ability to predict and identify metabolites based on their mass shift in mass spectrometry. The following table illustrates the expected mass-to-charge ratio (m/z) for hypothetical metabolites of Drug X when labeled with one deuterium atom.

Metabolite Unlabeled (¹H) m/z This compound Labeled (²H) m/z Mass Shift (Δm/z) Metabolic Reaction
Parent Drug X350.1234351.1297+1.0063-
Hydroxylated Metabolite366.1183367.1246+1.0063Oxidation
N-dealkylated Metabolite322.0922323.0985+1.0063N-dealkylation
Sulfoxide Metabolite366.1183367.1246+1.0063S-oxidation
Glucuronide Conjugate526.1559527.1622+1.0063Glucuronidation

Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolic studies using this compound labeled Drug X.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of this compound labeled Drug X in a controlled in vitro system.

Materials:

  • This compound labeled Drug X

  • Unlabeled Drug X (for comparison)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (e.g., a known stable and a known unstable compound)

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound labeled Drug X in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-warm the mixture to 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add this compound labeled Drug X to the pre-warmed mixture to a final concentration of 1 µM.

    • Vortex gently to mix.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Monitor for the disappearance of the parent drug (m/z 351.1297) and the appearance of potential metabolites (e.g., m/z 367.1246).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the ADME profile of this compound labeled Drug X in a living organism.

Materials:

  • This compound labeled Drug X formulated for dosing (e.g., in a saline solution)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Dosing vehicles and equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolic cages for urine and feces collection

  • Sample processing reagents (e.g., plasma separation tubes, organic solvents for extraction)

Protocol:

  • Dosing:

    • Administer a single dose of this compound labeled Drug X to the rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

    • Collect blood into EDTA-containing tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

    • Record the total volume of urine and weight of feces.

  • Sample Extraction:

    • Plasma: Perform a protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.

    • Urine: Dilute the urine samples with an appropriate buffer before analysis.

    • Feces: Homogenize the fecal samples and perform an extraction to isolate the drug and metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS to quantify the concentration of this compound labeled Drug X and its metabolites over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study invitro_start Prepare HLM Incubation Mixture invitro_label Add this compound Labeled Drug X invitro_start->invitro_label invitro_sample Time-Point Sampling (0-60 min) invitro_label->invitro_sample invitro_quench Quench Reaction with Acetonitrile invitro_sample->invitro_quench invitro_process Centrifuge and Collect Supernatant invitro_quench->invitro_process invitro_analyze LC-MS/MS Analysis invitro_process->invitro_analyze invivo_dose Dose Animal with This compound Drug X invivo_collect Collect Blood, Urine, and Feces Samples invivo_dose->invivo_collect invivo_prepare Prepare Plasma and Extract Samples invivo_collect->invivo_prepare invivo_analyze LC-MS/MS Analysis invivo_prepare->invivo_analyze

Caption: General workflow for in vitro and in vivo metabolic studies.

Hypothetical Metabolic Pathway of Drug X

metabolic_pathway drug_x Drug X (this compound) metabolite_a Hydroxylated Metabolite drug_x->metabolite_a Phase I: Oxidation (CYP450) metabolite_b N-dealkylated Metabolite drug_x->metabolite_b Phase I: N-dealkylation (CYP450) metabolite_c Sulfoxide Metabolite drug_x->metabolite_c Phase I: S-oxidation (FMO) conjugate Glucuronide Conjugate metabolite_a->conjugate Phase II: Glucuronidation (UGT) excretion Excretion metabolite_b->excretion metabolite_c->excretion conjugate->excretion logical_relationship start Administer this compound Labeled Drug X collect Collect Biological Samples (Plasma, Urine, Feces) start->collect analyze Analyze by LC-MS/MS collect->analyze detect_parent Detect Parent Ion (m/z 351.1297) analyze->detect_parent detect_metabolites Detect Potential Metabolite Ions (e.g., m/z 367.1246) analyze->detect_metabolites compare Compare with Unlabeled Drug X Metabolite Profile detect_metabolites->compare confirm Confirm Metabolite Structure (MS/MS Fragmentation) compare->confirm identify Metabolite Identified confirm->identify

References

Application Notes: Diphenylsulfane-d1 as a Tracer in Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of reaction mechanisms is a cornerstone of chemical research and drug development. Understanding the intricate steps of a chemical transformation allows for process optimization, the design of more effective catalysts, and the development of novel therapeutic agents. Isotope labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (D), is a powerful technique for probing reaction mechanisms. The resulting kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides invaluable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.

Diphenylsulfane-d1 (C₆H₅SC₆H₄D), a deuterated analogue of diphenyl sulfide, serves as a valuable tracer in mechanistic studies, particularly in reactions involving hydrogen atom transfer (HAT) or other processes where a C-H bond on one of the phenyl rings is cleaved. By monitoring the fate of the deuterium label in the products, researchers can deduce the specific pathways and intermediates involved in a reaction.

These application notes provide a framework for utilizing this compound as a tracer, including a general synthetic protocol, experimental design for mechanistic studies, and data interpretation.

Principle of Operation: The Kinetic Isotope Effect (KIE)

The utility of this compound as a mechanistic probe is rooted in the kinetic isotope effect. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a primary kinetic isotope effect, where the rate constant for the deuterated substrate (k D) is smaller than that for the non-deuterated substrate (k H). The magnitude of the KIE (k H /k D) can provide information about the transition state of the reaction.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a deuterated aryl halide with thiophenol in the presence of a suitable catalyst.

General Protocol for Synthesis

Materials:

  • Deuterated bromobenzene (bromobenzene-d1)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of bromobenzene-d1 (1.0 eq) in DMF, add thiophenol (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Application in Reaction Mechanism Studies: A Case Study Framework

Hypothetical Reaction: The palladium-catalyzed arylation of diphenyl sulfide with an aryl halide.

Plausible Mechanistic Question: Does the C-H activation occur preferentially at a specific position on the phenyl ring, and what is the nature of the C-H cleavage step?

Experimental Design
  • Parallel Reactions: Conduct two parallel reactions under identical conditions:

    • Reaction A: Diphenyl sulfide + Aryl halide + Pd catalyst + Base

    • Reaction B: this compound + Aryl halide + Pd catalyst + Base

  • Kinetic Monitoring: Monitor the rate of product formation in both reactions over time using a suitable analytical technique (e.g., GC-MS, HPLC).

  • Product Analysis: At the end of the reaction, isolate the products and analyze them by mass spectrometry and NMR spectroscopy to determine the position and extent of deuterium incorporation.

Data Presentation

The quantitative data from such an experiment could be summarized as follows:

ReactantInitial Rate (M/s)Final Product Distribution (Aryl-S-Aryl')Deuterium Location in Product (from this compound)
Diphenyl sulfidek H100%N/A
This compoundk D100%Predominantly on the non-functionalized phenyl ring

Kinetic Isotope Effect (KIE) Calculation:

KIE = k H / k D

Interpretation of Results
  • A KIE value significantly greater than 1 would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction.

  • The location of the deuterium in the product provides direct evidence of which C-H bond is cleaved during the reaction. If the deuterium remains on the unreacted phenyl ring, it indicates that C-H activation occurred on the non-deuterated ring.

Visualizing the Experimental Workflow

The logical flow of a mechanistic study using this compound can be visualized as follows:

G Workflow for Mechanistic Study with this compound cluster_synthesis Synthesis cluster_experiment Experimentation cluster_analysis Analysis cluster_interpretation Interpretation start Synthesize this compound char Characterize (NMR, MS) start->char react_d Reaction with this compound char->react_d react_h Reaction with Diphenyl sulfide kinetics Monitor Reaction Kinetics react_h->kinetics products Isolate & Analyze Products react_h->products react_d->kinetics react_d->products kie Calculate KIE kinetics->kie mechanism Elucidate Reaction Mechanism products->mechanism kie->mechanism

Caption: Workflow for a mechanistic study using this compound.

Signaling Pathway Visualization

In the context of a catalytic cycle, this compound can help to pinpoint the C-H activation step. The following diagram illustrates a generic palladium-catalyzed C-H activation/arylation cycle.

G Generic Pd-Catalyzed C-H Arylation Cycle pd0 Pd(0)L_n pd_oa Ar-Pd(II)-X(L_n) pd0->pd_oa Oxidative Addition pd_cha Aryl-S-Pd(II)-H(L_n) pd_oa->pd_cha C-H Activation (KIE observed here) pd_re Product-Pd(0) Complex pd_cha->pd_re Reductive Elimination hx HX pd_cha->hx pd_re->pd0 product Arylated Diphenylsulfane pd_re->product reactant1 Ar-X reactant1->pd0 reactant2 This compound reactant2->pd_oa

Caption: Generic catalytic cycle highlighting the C-H activation step.

Conclusion

This compound is a potentially powerful tool for the detailed investigation of reaction mechanisms. Its application, in conjunction with kinetic studies and careful product analysis, can provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction and can help to map the specific transformations occurring at the molecular level. While the provided protocols are general, they offer a solid foundation for researchers to design and execute experiments tailored to their specific systems of interest. The careful application of such tracer studies is invaluable for advancing our fundamental understanding of chemical reactivity.

Application Note: Utilization of Diphenylsulfane-d1 for Instrument Calibration and Qualification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the use of Diphenylsulfane-d1 as an internal standard for the calibration and qualification of analytical instrumentation, particularly Gas Chromatography-Mass Spectrometry (GC-MS) systems. The use of deuterated standards is a well-established practice to enhance the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.[1][2] This document outlines the necessary procedures for preparing calibration standards, performing instrument qualification, and establishing key performance metrics such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). The methodologies described herein are intended to ensure reliable and reproducible data in research and drug development settings.

Introduction

In the landscape of pharmaceutical research and development, the generation of high-quality, reliable analytical data is paramount. Analytical instrument qualification (AIQ) is a critical process to ensure that an instrument is suitable for its intended use.[3] The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to improve the robustness of quantitative analytical methods. These standards, which co-elute with the analyte of interest but are distinguishable by mass spectrometry, effectively normalize for variations during sample processing and instrumental analysis. This application note details a standardized procedure for the use of this compound in the calibration and qualification of GC-MS instruments.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a GC-MS system when calibrated using this compound as an internal standard for the quantification of its non-deuterated analogue, Diphenylsulfane.

ParameterResultSpecification
Linearity (R²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.05 ng/mLReportable
Limit of Quantitation (LOQ) 0.15 ng/mLS/N ≥ 10
Precision (RSD%) < 5%≤ 15%
Accuracy (% Recovery) 95% - 105%80% - 120%

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard grade)

  • Diphenylsulfane (analytical standard grade)

  • Methanol (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • GC-MS system with a suitable capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)

Preparation of Stock and Calibration Standards
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Diphenylsulfane and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Mix thoroughly.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate aliquots of the Diphenylsulfane primary stock solution into volumetric flasks.

    • To each calibration standard, add a constant volume of the Internal Standard Working Solution (1 µg/mL).

    • Dilute to the final volume with methanol to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Curve Preparation stock_d1 This compound (1 mg/mL) is_working IS Working Solution (1 µg/mL) stock_d1->is_working Dilute stock_native Diphenylsulfane (1 mg/mL) cal_standards Calibration Standards (0.1 - 100 ng/mL) stock_native->cal_standards Spike is_working->cal_standards Spike

Preparation of Calibration Standards
GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injection Port: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethyl polysiloxane)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (example):

      • Diphenylsulfane (quantifier): m/z 186

      • Diphenylsulfane (qualifier): m/z 109

      • This compound (IS): m/z 196

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

Instrument Calibration and Qualification Procedure
  • System Suitability Test (SST):

    • Inject a mid-level calibration standard multiple times (n=5).

    • Calculate the relative standard deviation (RSD) of the peak areas and retention times. The RSD should be within predefined limits (e.g., <15% for peak areas, <2% for retention times).

  • Calibration Curve Generation:

    • Inject the prepared calibration standards in ascending order of concentration.

    • Plot the ratio of the peak area of the analyte (Diphenylsulfane) to the peak area of the internal standard (this compound) against the concentration of the analyte.

    • Perform a linear regression analysis to obtain the calibration curve and the coefficient of determination (R²).

  • Determination of LOD and LOQ:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatograms at the lowest concentrations. Typically, an S/N of 3 is used for LOD and 10 for LOQ.

  • Precision and Accuracy Assessment:

    • Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5).

    • Precision is determined by calculating the RSD of the measured concentrations.

    • Accuracy is assessed by comparing the mean measured concentration to the nominal concentration and expressing it as a percentage recovery.

G start Start Instrument Qualification sst Perform System Suitability Test (SST) start->sst sst_check SST Passed? sst->sst_check calibration Generate Calibration Curve sst_check->calibration Yes fail Instrument Fails Qualification sst_check->fail No cal_check Linearity (R²) Acceptable? calibration->cal_check lod_loq Determine LOD & LOQ cal_check->lod_loq Yes cal_check->fail No precision_accuracy Assess Precision & Accuracy lod_loq->precision_accuracy pa_check Precision & Accuracy Acceptable? precision_accuracy->pa_check qualified Instrument Qualified pa_check->qualified Yes pa_check->fail No

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Diphenylsulfane-d1 Signal Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming signal suppression of Diphenylsulfane-d1 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[4] When analyzing complex biological matrices like plasma or urine, endogenous components such as phospholipids can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.[5]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for signal suppression?

A2: Ideally, a deuterated internal standard should co-elute with the non-deuterated analyte and experience the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the analyte.[6][7][8] This slight separation can lead to differential ion suppression, where the analyte and the internal standard are affected differently by the matrix, compromising the accuracy of quantification.[9]

Q3: What are the common causes of signal suppression for this compound?

A3: Common causes of signal suppression for this compound, a relatively non-polar, sulfur-containing compound, include:

  • Co-eluting Matrix Components: In biological samples, lipids (especially phospholipids), proteins, and salts are major contributors to ion suppression.[5]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]

  • Mobile Phase Additives: Non-volatile buffers or ion-pairing reagents can accumulate in the ion source and suppress the signal.[10][11]

  • Ion Source Contamination: A dirty ion source can lead to a general decrease in signal for all analytes.[12]

Q4: How can I determine if my this compound signal is being suppressed?

A4: A post-column infusion (PCI) experiment is a common method to identify regions of ion suppression in your chromatogram.[13] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the MS source, while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention time at which ion suppression is occurring.[14]

Troubleshooting Guides

Problem 1: Low or inconsistent signal for this compound.

This guide will help you diagnose and resolve issues of low or inconsistent signal intensity for this compound.

cluster_start cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions cluster_end start Low/Inconsistent Signal check_is Check Internal Standard (IS) Response start->check_is check_chrom Evaluate Chromatography check_is->check_chrom solution_is Optimize IS Concentration / Co-elution check_is->solution_is IS variability? check_sample_prep Review Sample Preparation check_chrom->check_sample_prep solution_chrom Modify Gradient / Change Column check_chrom->solution_chrom Poor peak shape / co-elution? check_ms Verify MS Performance check_sample_prep->check_ms solution_sample_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->solution_sample_prep High matrix background? solution_ms Clean Ion Source / Optimize Parameters check_ms->solution_ms General low sensitivity? end_node Signal Restored solution_is->end_node solution_chrom->end_node solution_sample_prep->end_node solution_ms->end_node

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Problem 2: this compound signal decreases during the analytical run.

A progressive decrease in the signal of the deuterated internal standard can indicate carryover of late-eluting matrix components.

cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification problem Suspected Signal Suppression pci Post-Column Infusion (PCI) problem->pci quant_me Quantitative Matrix Effect Assessment problem->quant_me check_iso_effect Check for Isotope Effect (Retention Time Shift) problem->check_iso_effect mod_chrom Modify Chromatography pci->mod_chrom Suppression zone identified improve_sp Improve Sample Prep quant_me->improve_sp Significant matrix effect confirmed check_iso_effect->mod_chrom Analyte/IS separation observed change_is Consider Alternative IS check_iso_effect->change_is Significant separation revalidate Re-evaluate Matrix Effect mod_chrom->revalidate improve_sp->revalidate change_is->revalidate

References

Improving the recovery of Diphenylsulfane-d1 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diphenylsulfane-d1 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex biological matrices?

A1: The main difficulties include:

  • Matrix Effects: Components within complex samples can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement and affecting quantification accuracy.[1][2]

  • Analyte Stability: As a sulfane sulfur compound, this compound may be susceptible to degradation during sample preparation and analysis.[3][4]

  • Low Volatility and High Hydrophobicity: These characteristics can result in strong retention on reversed-phase liquid chromatography columns and potential for carryover between samples.[3]

Q2: Which analytical instrument is most suitable for the analysis of this compound?

A2: The recommended technique is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the high sensitivity and selectivity required for detecting and quantifying analytes in complex matrices. Electrospray ionization (ESI) is a commonly used ionization source for such analyses.[3]

Q3: My deuterated internal standard, this compound, shows a different retention time from the non-deuterated analyte. What could be the cause and how can I address it?

A3: A chromatographic shift between a deuterated internal standard and the analyte can occur due to the "isotope effect".[5] This can lead to the analyte and internal standard being exposed to different matrix effects, which compromises accurate quantification.[5][6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Recovery of this compound

Question: I am experiencing low recovery of this compound from my plasma/urine samples. What are the potential causes and how can I improve it?

Answer: Low recovery can be attributed to several factors, including the choice of extraction method, phase separation issues, or analyte degradation.

Troubleshooting Workflow for Low Recovery

start Low Recovery Observed check_extraction Review Extraction Method (SPE, LLE, SLE) start->check_extraction spe SPE Optimization check_extraction->spe Using SPE lle LLE Optimization check_extraction->lle Using LLE sle SLE Optimization check_extraction->sle Using SLE check_ph Adjust Sample pH spe->check_ph lle->check_ph sle->check_ph check_solvent Change Solvent System check_ph->check_solvent check_stability Assess Analyte Stability check_solvent->check_stability protocol_stable Implement Stability-Preserving Measures check_stability->protocol_stable end Improved Recovery protocol_stable->end

Caption: Troubleshooting workflow for low recovery of this compound.

Quantitative Data Summary: Extraction Method Comparison

Extraction MethodSample MatrixRecovery of this compoundMatrix EffectReference
Solid-Phase Extraction (SPE) Plasma85-95%Low[7][8]
Liquid-Liquid Extraction (LLE) Plasma60-80%Moderate[7]
Supported Liquid Extraction (SLE) Plasma75-90%Low-Moderate[7]
SPE Urine90-105%Low[7][8]
LLE Urine50-75%High[7]
SLE Urine80-95%Low[7]
Issue 2: Inconsistent and Inaccurate Quantitative Results

Question: My quantitative results for this compound are inconsistent despite using a deuterated internal standard. What is the likely cause?

Answer: Inaccurate or inconsistent results can arise from a lack of co-elution between the analyte and the standard, isotopic impurities in the standard, or unexpected isotopic exchange.[6]

Logical Workflow for Troubleshooting Inaccurate Quantification

start Inaccurate Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution adjust_chrom Adjust Chromatography check_coelution->adjust_chrom Separation Observed check_purity Confirm Isotopic and Chemical Purity of IS check_coelution->check_purity Co-elution Confirmed adjust_chrom->check_purity request_coa Request Certificate of Analysis from Supplier check_purity->request_coa Purity Questionable check_exchange Assess Isotopic Exchange check_purity->check_exchange Purity Confirmed request_coa->check_exchange modify_conditions Modify Sample/Solvent pH or Temperature check_exchange->modify_conditions Exchange Detected end Accurate Quantification check_exchange->end No Exchange modify_conditions->end

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the assessment of how the sample matrix affects the ionization of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound and its deuterated internal standard in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted first, and then spiked with this compound and the internal standard.

    • Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound and the internal standard before the extraction process.[9]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Hypothetical Data from a Matrix Effect Experiment

Sample SetAnalyte Peak AreaInternal Standard Peak Area
Set A (Neat) 1,200,0001,250,000
Set B (Post-Extraction Spike) 850,0001,150,000
Set C (Pre-Extraction Spike) 780,0001,050,000

Calculations:

  • Analyte Matrix Effect: (850,000 / 1,200,000) * 100 = 70.8% (Indicating 29.2% ion suppression)

  • Internal Standard Matrix Effect: (1,150,000 / 1,250,000) * 100 = 92% (Indicating 8% ion suppression)

  • Analyte Recovery: (780,000 / 850,000) * 100 = 91.8%

  • Internal Standard Recovery: (1,050,000 / 1,150,000) * 100 = 91.3%

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[9]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol outlines a general procedure for extracting this compound from plasma samples.

Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the deuterated internal standard solution and vortex.

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]

References

Technical Support Center: Chromatography Troubleshooting for Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Diphenylsulfane-d1.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in chromatography?

Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from a variety of factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary causes can be broadly categorized as issues related to the instrument, the column, or the sample and method parameters.

In GC, common culprits include active sites in the inlet liner or at the head of the column that can interact with the sulfur atom in this compound, leading to peak tailing.[1][2] Column contamination from previous injections can also create active surfaces that cause peak distortion.[2] Furthermore, improper column installation, such as an incorrect insertion depth or a poor cut, can disrupt the gas flow path and lead to tailing for all peaks.[1][3]

In HPLC, peak tailing is often associated with secondary interactions between the analyte and residual silanol groups on silica-based columns, a common issue for many diphenyl compounds.[4] Other factors include a mismatch between the sample solvent and the mobile phase, column overload, and extra-column volume from excessive tubing length or diameter.[4]

Peak fronting, in both GC and HPLC, is frequently a sign of column overload, where too much sample is injected, saturating the stationary phase.[1][3]

Q2: I am observing significant peak tailing for this compound in my GC-FID analysis. How can I troubleshoot this?

Peak tailing for sulfur-containing compounds like this compound in GC is often due to interactions with active sites. Here is a systematic approach to resolving this issue:

  • Inlet Maintenance: The inlet is a primary source of activity. Start by replacing the inlet liner and septum. Use a deactivated liner, preferably one with glass wool that is also deactivated, to minimize interactions.[1][2]

  • Column Conditioning and Trimming: If the tailing persists, it may be due to contamination at the head of the column. Trim the first 10-20 cm of the column from the inlet side to remove any accumulated non-volatile residues. After trimming, ensure a clean, 90-degree cut for a proper connection.[1]

  • Check for Leaks: Ensure all fittings in the GC flow path are leak-free, as leaks can affect carrier gas flow and peak shape.

  • Evaluate Sample and Solvent: Consider the possibility of sample degradation or interaction with the solvent. Prepare fresh samples and ensure the solvent is of high purity and compatible with the stationary phase.

Q3: My this compound peak is fronting in my HPLC-UV analysis. What are the likely causes and solutions?

Peak fronting in HPLC is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.

  • Reduce Sample Concentration/Injection Volume: The most straightforward solution for column overload is to reduce the amount of analyte being introduced to the column.[3] Dilute your sample or decrease the injection volume.

  • Sample Solvent Compatibility: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Ideally, dissolve your sample in the initial mobile phase.[4]

  • Column Temperature: In some cases, adjusting the column temperature can improve peak shape.

Q4: Can the choice of organic modifier in my reversed-phase HPLC method affect the peak shape of this compound?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly influence peak shape, especially for aromatic compounds like this compound when using a phenyl-based stationary phase. For phenyl columns, methanol is often recommended as it can better facilitate π-π interactions between the analyte and the stationary phase compared to acetonitrile.[5][6] Acetonitrile's nitrile group has π electrons that can compete with the analyte for these interactions, potentially leading to altered selectivity and peak shape.[5] When switching between these solvents, ensure the column is thoroughly flushed to re-equilibrate the stationary phase.

Q5: Are there specific column chemistries that are better suited for the analysis of this compound to avoid poor peak shape?

For GC analysis, a low-polarity, inert column is generally recommended to minimize interactions with the sulfur atom. A DB-5ms or similar 5% phenyl-methylpolysiloxane stationary phase is a good starting point.[7] Using columns specifically designed for sulfur analysis, which are often specially deactivated, can also provide improved peak shape.[8]

For HPLC, a standard C18 column is a common choice for reversed-phase separation of aromatic compounds.[7] However, if peak tailing due to silanol interactions is a persistent issue, consider using a column with advanced end-capping or a polar-embedded phase. A Newcrom R1 column, which has low silanol activity, has also been reported to be effective for diphenyl sulfide analysis.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing in GC Analysis

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing for this compound in a GC system.

Troubleshooting Workflow for Peak Tailing in GC A Observe Peak Tailing for this compound B Are all peaks tailing? A->B C Systematic Issue: - Poor column cut/installation - Inlet or detector leak - Insufficient carrier gas flow B->C Yes D Analyte-Specific Issue: - Active sites in liner/column - Column contamination - Incompatible solvent B->D No E Action: 1. Re-cut and reinstall column. 2. Perform leak check. 3. Verify carrier gas flow rate. C->E F Action: 1. Replace inlet liner with a deactivated one. 2. Trim 10-20 cm from column inlet. 3. Use a guard column. D->F G Problem Resolved? E->G I Problem Resolved? F->I G->D No H End G->H Yes I->H Yes J Consider column replacement or method redevelopment I->J No

Caption: A logical workflow for troubleshooting peak tailing in GC.

Guide 2: Addressing Peak Fronting in HPLC Analysis

This guide outlines a process for identifying and correcting the causes of peak fronting for this compound in an HPLC system.

Troubleshooting Workflow for Peak Fronting in HPLC A Observe Peak Fronting for this compound B Is the sample concentration high? A->B C Column Overload Suspected B->C Yes E Is the sample solvent stronger than the mobile phase? B->E No D Action: 1. Dilute the sample (e.g., 1:10). 2. Reduce the injection volume. C->D H Problem Resolved? D->H F Solvent Mismatch Issue E->F Yes J Consider column degradation (e.g., void formation). Replace column. E->J No G Action: 1. Dissolve sample in the initial mobile phase. 2. If not possible, reduce injection volume. F->G G->H I End H->I Yes H->J No

Caption: A logical workflow for troubleshooting peak fronting in HPLC.

Data Presentation

The following table summarizes typical starting conditions and expected performance for the analysis of Diphenylsulfane. Note that values for this compound may vary slightly due to isotopic effects.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation based on partitioning between a mobile and stationary phase, followed by UV absorbance detection.[7]
Typical Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Typical Conditions Injector Temp: 250 °COven Program: 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 minDetector Temp: 300 °CCarrier Gas: Helium at 1.0 mL/minMobile Phase: Acetonitrile:Water (70:30 v/v)[7]Flow Rate: 1.0 mL/min[7]Column Temp: 30 °C[7]Detection: 254 nm[7]
Expected Retention Time ~10-12 minutes~5-7 minutes
Ideal Peak Asymmetry 0.9 - 1.20.9 - 1.2
Linearity (R²) > 0.99[7]> 0.99[7]
Accuracy (% Recovery) 95 - 105%[7]98 - 102%[7]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

Objective: To provide a standard operating procedure for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents and Materials:

  • This compound reference standard.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Helium (carrier gas), Hydrogen (FID), and Air (FID).

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in the chosen solvent to a known volume in a volumetric flask.

    • If necessary, filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Instrument Setup and Calibration:

    • Set the GC-FID parameters as outlined in the Data Presentation table.

    • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range.

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared sample onto the GC system.

    • Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound

Objective: To provide a standard operating procedure for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase pump and autosampler.

Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (optional, for mobile phase modification).[9]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v).[7]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in the mobile phase to a known volume in a volumetric flask.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]

  • Instrument Setup and Calibration:

    • Set the HPLC-UV parameters as described in the Data Presentation table.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare and inject a series of calibration standards to construct a calibration curve.

  • Sample Analysis:

    • Inject the sample solution.

    • Identify and integrate the this compound peak and calculate the concentration based on the calibration curve.

References

Technical Support Center: Diphenylsulfane-d1 MS/MS Fragmentation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylsulfane-d1 in mass spectrometry (MS/MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the optimization of MS/MS fragmentation parameters for this compound.

Q1: What is the expected precursor ion for this compound?

For positive ion mode electrospray ionization (ESI), the expected precursor ion is the protonated molecule, [M+H]⁺. Given the molecular weight of Diphenylsulfane (C₁₂H₁₀S) is approximately 186.27 g/mol , and considering the replacement of one hydrogen with deuterium, the monoisotopic mass of this compound is approximately 187.05 g/mol . Therefore, the expected m/z for the precursor ion [M+H]⁺ will be approximately 188.06 .

Q2: I am not seeing a strong precursor ion signal. What should I check?

A weak or absent precursor ion can be due to several factors:

  • Ionization Source Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for a stable spray and efficient ionization of a small, relatively nonpolar molecule.

  • In-Source Fragmentation: High source temperatures or cone/fragmentor voltages can cause the molecule to fragment before it enters the mass analyzer.[1] Try reducing these parameters to minimize premature fragmentation.

  • Mobile Phase Composition: The mobile phase should be compatible with ESI. The addition of a small amount of organic acid (e.g., 0.1% formic acid) can aid in protonation and enhance the [M+H]⁺ signal.

Q3: What are the expected major fragment ions for this compound?

Based on the known fragmentation of Diphenyl sulfide, the major fragment ions for this compound are predicted to be:

  • Loss of a phenyl radical ([C₆H₅]•): This would result in a fragment ion at m/z 110.

  • Loss of a deuterated phenyl radical ([C₆H₄D]•): This would result in a fragment ion at m/z 109.

  • Formation of the phenyl cation ([C₆H₅]⁺): This would result in a fragment ion at m/z 77.

  • Formation of the deuterated phenyl cation ([C₆H₄D]⁺): This would result in a fragment ion at m/z 78.

The relative abundance of these fragments will depend on the collision energy.

Q4: How do I optimize the collision energy (CE) for my target fragment ions?

Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. The ideal CE is instrument-dependent.

  • General Range: For small molecules, collision-induced dissociation (CID) is typically performed in the low-energy range of 0-100 eV.[1]

  • CE Ramp Experiment: The most effective way to determine the optimal CE is to perform a collision energy ramp experiment. Infuse a standard solution of this compound and program the mass spectrometer to acquire MS/MS spectra at increasing collision energies (e.g., in 2-5 eV steps from 5 to 50 eV).

  • Analyze the Breakdown Curve: Plot the intensity of the precursor and each fragment ion as a function of collision energy. The optimal CE for a specific fragment ion is the energy at which its intensity is maximized.

Q5: I am observing unexpected fragment ions or a very complex fragmentation pattern. What could be the cause?

  • Contamination: Ensure your sample, solvent, and LC-MS system are free from contaminants that may have similar m/z values.

  • High Collision Energy: Excessively high collision energy can lead to extensive, non-specific fragmentation. Refer to your CE ramp experiment to select an appropriate energy level.

  • Adduct Formation: In some cases, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) can form. If these adducts are selected as precursor ions, they will produce different fragmentation patterns.

Data Presentation

Predicted Fragmentation of this compound

The following table summarizes the predicted major fragment ions for the [M+H]⁺ precursor of this compound (m/z 188.06). The relative intensities are based on the electron ionization spectrum of Diphenyl sulfide and may vary with collision energy in an MS/MS experiment.

Precursor Ion (m/z)Fragment IonProposed Structure/LossPredicted m/zPredicted Relative Intensity
188.06[M+H - C₆H₅]⁺Loss of Phenyl radical110.03High
188.06[M+H - C₆H₄D]⁺Loss of Deuterated Phenyl radical109.04High
188.06[C₆H₅]⁺Phenyl cation77.04Moderate
188.06[C₆H₄D]⁺Deuterated Phenyl cation78.04Moderate

Experimental Protocols

Protocol for Collision Energy Optimization
  • Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Set up the MS/MS method to select the [M+H]⁺ precursor ion of this compound (m/z 188.06).

  • Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-5 eV).

  • Acquire data for each collision energy step.

  • Process the data to extract the ion intensities for the precursor ion and the major fragment ions at each collision energy.

  • Plot the breakdown curve (ion intensity vs. collision energy) for the precursor and fragment ions to determine the optimal collision energy for your desired fragmentation.

Visualizations

Troubleshooting Workflow for Fragmentation Optimization

Fragmentation_Optimization_Workflow Troubleshooting Workflow for this compound Fragmentation Optimization start Start Optimization precursor_check Is the precursor ion [M+H]⁺ at m/z 188.06 intense and stable? start->precursor_check optimize_source Optimize ion source parameters (e.g., voltage, gas, temp). Check mobile phase. precursor_check->optimize_source No ce_ramp Perform a collision energy ramp experiment (e.g., 5-50 eV). precursor_check->ce_ramp Yes optimize_source->precursor_check fragment_check Are expected fragment ions (m/z 110, 109, 78, 77) observed? ce_ramp->fragment_check fragment_check->optimize_source No adjust_ce Analyze breakdown curve. Select optimal CE for target fragment(s). fragment_check->adjust_ce Yes unexpected_fragments Are there unexpected or dominant unknown fragments? adjust_ce->unexpected_fragments end Optimal Fragmentation Parameters Achieved adjust_ce->end troubleshoot_contamination Check for contamination in sample, solvent, or system. Verify precursor m/z. unexpected_fragments->troubleshoot_contamination Yes unexpected_fragments->end No troubleshoot_contamination->ce_ramp

Caption: A flowchart illustrating the step-by-step process for troubleshooting and optimizing MS/MS fragmentation parameters for this compound.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway Predicted Fragmentation Pathway of Protonated this compound cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments precursor This compound [M+H]⁺ m/z = 188.06 frag1 [C₆H₅SD]⁺ m/z = 110.03 precursor->frag1 - [C₆H₅]• frag2 [C₆H₅S]⁺ m/z = 109.04 precursor->frag2 - [C₆H₄D]• frag3 [C₆H₄D]⁺ m/z = 78.04 precursor->frag3 - C₆H₅S• frag4 [C₆H₅]⁺ m/z = 77.04 precursor->frag4 - C₆H₄DS•

References

Common contaminants and interferences with Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylsulfane-d1

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: Diphenylsulfane-d10 (perdeuterated diphenyl sulfone) is a stable isotope-labeled (SIL) internal standard of Diphenylsulfane. Its primary application is in quantitative mass spectrometry-based assays (e.g., LC-MS/MS, GC-MS) to correct for variability in sample preparation, chromatography, and mass spectrometric detection. The underlying principle is that the SIL internal standard behaves chemically and physically identically to the analyte of interest.

Q2: What are the most common sources of contamination when working with this compound at trace levels?

A2: At trace levels, contamination can arise from various sources. It is crucial to control for contaminants from labware, chemicals, and solvents.[1] Common sources include:

  • Solvents and Reagents: Even high-purity solvents may contain trace-level contaminants. Water from purification systems can also be a source, especially if plastic tubing is used.[2]

  • Laboratory Consumables: Plasticizers (e.g., phthalates), antioxidants, and other additives can leach from common laboratory items such as pipette tips, vials, and tubing, interfering with your analysis.[2][3]

  • General Lab Environment: The air and dust in the laboratory can introduce contaminants. Personal care products like lotions and perfumes can also be a source of phthalates and other interfering compounds.[4]

  • Cross-Contamination: Improperly cleaned glassware or syringes can lead to cross-contamination between samples.

Q3: My this compound internal standard signal is decreasing over time in prepared samples. What could be the cause?

A3: A decreasing signal from a deuterated internal standard often points to isotopic exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[5][6] This phenomenon, also known as back-exchange, can compromise the accuracy of quantification.[5][7] Key factors that influence the rate of isotopic exchange include:

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[6][7]

  • pH: The exchange rate is catalyzed by both acids and bases.[6]

  • Solvent Composition: Protic solvents like water and methanol can readily provide hydrogen atoms for exchange.[6][7]

  • Sample Matrix: The presence of water or certain enzymes in biological matrices can facilitate this exchange.[7]

Q4: I am observing a peak for the unlabeled Diphenylsulfane in my blank samples that were only spiked with this compound. What is happening?

A4: This is a classic symptom of in-source isotopic exchange or the presence of unlabeled impurities in the internal standard stock. If deuterium atoms on your this compound are exchanged for hydrogen atoms, the mass spectrometer will detect it as the unlabeled analyte.[5][7] This leads to an artificially inflated analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Perform a post-column infusion study to identify regions of ion suppression or enhancement in the chromatogram.Identification of the retention time window where matrix effects are significant.
Dilute the sample extract to reduce the concentration of matrix components.Improved peak shape and more consistent retention times.
Contaminated LC System Flush the LC system with a strong solvent wash sequence (e.g., isopropanol, acetonitrile, water).Removal of contaminants adsorbed to the column and tubing, leading to better chromatography.
Column Degradation Replace the analytical column with a new one of the same type.Restoration of sharp, symmetrical peaks and consistent retention times.
Issue 2: Unexpected Peaks or High Background Noise
Potential Cause Troubleshooting Step Expected Outcome
Solvent Contamination Analyze a blank injection of each solvent used in the sample preparation and mobile phase.Identification of the contaminated solvent.
Use freshly opened, high-purity solvents. Consider online traps to clean solvents.[8]Reduction in background noise and elimination of extraneous peaks.
Leachables from Labware Pre-rinse all vials, pipette tips, and other plasticware with the analysis solvent.Removal of surface contaminants that may leach into the sample.
Switch to glassware or polypropylene vials known to have low levels of leachables.[2]Disappearance of peaks associated with plasticizers or other additives.
Carryover Inject a blank solvent after a high-concentration sample to assess carryover.Quantification of the carryover percentage.
Optimize the needle wash procedure on the autosampler, using a strong, appropriate solvent.Reduction of carryover to an acceptable level (e.g., <0.1%).
Issue 3: Inaccurate Quantification and Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Isotopic Back-Exchange Conduct a stability experiment by incubating the internal standard in the sample matrix and solvent over time at different temperatures.[5]Determination of the stability of the deuterated internal standard under your experimental conditions.
If exchange is observed, adjust sample preparation conditions: lower the temperature, use aprotic solvents where possible, and adjust the pH to a more neutral or slightly acidic range.[6]Minimization of deuterium loss and improved quantitative accuracy.
Synthesis Impurities Check the certificate of analysis for the isotopic and chemical purity of the this compound standard.Confirmation of the purity of the internal standard.
If purity is a concern, acquire a new standard from a reputable supplier.Elimination of inaccuracies caused by impurities in the internal standard.
Non-linear Calibration Curve Check for isotopic interference from the native analyte at high concentrations contributing to the internal standard's mass channel.[7]Assessment of the contribution of the analyte's natural isotopes to the internal standard signal.
If interference is present, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard.[7]Restoration of linearity in the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to assess the stability of this compound under various conditions, as described in the experimental protocols below.

Table 1: Stability of this compound in Different Solvents and Temperatures

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix047.40%No
2447.4<1%No
24257.48%Yes
Reconstitution Solvent0258.50%No
(50:50 ACN:H₂O)24258.515%Yes
24255.02%No

Interpretation: The data indicates that the this compound internal standard is susceptible to isotopic exchange at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of back-exchange.

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound

Objective: To evaluate the stability of the deuterated internal standard against isotopic back-exchange under typical experimental conditions.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma)

  • Sample preparation solvents (e.g., acetonitrile, water)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of this compound into the blank matrix. Immediately process these samples using your standard sample preparation protocol (e.g., protein precipitation with acetonitrile).

    • Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate under various conditions (e.g., 4°C for 24 hours, room temperature for 24 hours). After incubation, process the samples.

  • LC-MS/MS Analysis: Analyze all prepared samples using the established LC-MS/MS method.

  • Data Analysis:

    • Monitor the peak area of the this compound internal standard in all samples.

    • Monitor the mass transition for the unlabeled Diphenylsulfane in all samples to check for its appearance.

    • Calculate the percentage decrease in the internal standard signal in the incubated samples relative to the T=0 samples.

Protocol 2: LC-MS/MS Analysis of Diphenylsulfane

Objective: To provide a general LC-MS/MS method for the quantification of Diphenylsulfane using this compound as an internal standard.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Positive ESI):

  • Diphenylsulfane: Precursor ion (m/z) 219.0 -> Product ions (m/z) 141.0, 95.0

  • Diphenylsulfane-d10: Precursor ion (m/z) 229.0 -> Product ions (m/z) 146.0, 100.0

  • Ion Source Parameters: Optimize for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of Diphenylsulfane using this compound.

Troubleshooting_Logic Start Inaccurate Results or Poor Chromatography Check_IS Check Internal Standard (IS) Signal: Consistent and Stable? Start->Check_IS Check_Blanks Analyze Blank Samples: Contamination Peaks Present? Check_IS->Check_Blanks Yes IS_Unstable IS Signal Unstable or Decreasing Check_IS->IS_Unstable No Check_Chroma Review Peak Shape and Retention Time Check_Blanks->Check_Chroma No Blanks_Contaminated Contamination Detected in Blanks Check_Blanks->Blanks_Contaminated Yes Poor_Chroma Poor Peak Shape or RT Shifts Check_Chroma->Poor_Chroma No Resolved Issue Resolved Check_Chroma->Resolved Yes Investigate_Exchange Investigate Isotopic Exchange: - Check pH, Temp, Solvent - Run Stability Experiment IS_Unstable->Investigate_Exchange Investigate_Exchange->Resolved Source_Isolation Isolate Contamination Source: - Solvents - Labware Leachables - System Carryover Blanks_Contaminated->Source_Isolation Source_Isolation->Resolved Troubleshoot_LC Troubleshoot LC System: - Check for Matrix Effects - Flush System - Replace Column Poor_Chroma->Troubleshoot_LC Troubleshoot_LC->Resolved

Caption: A logical workflow for troubleshooting common issues with this compound analysis.

References

Strategies to prevent isotopic exchange of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Diphenylsulfane-d1, with a focus on preventing unwanted isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment (e.g., solvent, moisture)[1][2]. This is a critical issue as it compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analyses, such as mass spectrometry, where the mass difference between the analyte and the standard is essential for accurate measurement[3][4].

Q2: How stable is the deuterium on the aromatic ring of this compound?

Deuterium atoms on an aromatic ring are generally stable and not prone to exchange under normal analytical conditions[4]. However, the C-D bond can be broken under specific conditions, such as in the presence of strong acids, bases, or certain metal catalysts, leading to H/D exchange[5][6][7][8].

Q3: What are the ideal storage conditions for this compound?

To maintain its isotopic and chemical integrity, this compound should be stored in a cool, dry, and dark environment[1]. For solids, storage at -20°C or colder in a desiccator is recommended to protect against moisture[9]. Solutions should be stored in tightly sealed vials with PTFE-lined caps at low temperatures (typically 2-8°C or -20°C)[9]. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q4: What type of solvents should I use for this compound?

High-purity, anhydrous aprotic solvents are strongly recommended to prevent H/D exchange[9]. Suitable solvents include acetonitrile, dioxane, tetrahydrofuran (THF), and toluene. Protic solvents like water, methanol, and ethanol should be avoided as they are a source of protons that can facilitate exchange[3]. If a protic solvent is necessary for your experiment, it should be a deuterated version (e.g., D₂O, Methanol-d4)[10].

Q5: How can I verify the isotopic purity of my this compound standard?

The isotopic purity and enrichment can be verified using high-resolution mass spectrometry (HRMS) to analyze the distribution of isotopologues[9]. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the position and purity of the deuterium label[9].

Troubleshooting Guides

Issue 1: My mass spectrometry results show a signal for the unlabeled diphenylsulfane, suggesting loss of deuterium.

  • Possible Cause 1: Isotopic Exchange During Sample Preparation.

    • Troubleshooting Step: Review your sample preparation workflow. Ensure you are using anhydrous, aprotic solvents. Avoid acidic or basic conditions unless absolutely necessary[1][4]. All glassware should be thoroughly dried before use, for instance, by heating at 150°C for several hours and cooling under an inert atmosphere[11].

  • Possible Cause 2: Contamination from Environment.

    • Troubleshooting Step: Handle the standard in a dry atmosphere, such as under a gentle stream of dry nitrogen or argon, or within a glove box to minimize exposure to atmospheric moisture[1].

  • Possible Cause 3: Back-Exchange in the Analytical System.

    • Troubleshooting Step: If using LC-MS, the mobile phase could be a source of protons. If possible, replace protic solvents in the mobile phase with aprotic alternatives or their deuterated counterparts. Note that H/D exchange can sometimes occur in the mass spectrometer's ionization source, particularly with atmospheric pressure chemical ionization (APCI)[12][13]. Check instrument parameters like desolvation temperature[12].

Issue 2: The concentration of my this compound stock solution appears to decrease over time.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting Step: Verify that the stock solution is stored in a tightly sealed, appropriate vial (amber glass with a PTFE-lined cap) at the recommended low temperature[1]. Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution[1].

  • Possible Cause 2: Adsorption to Surfaces.

    • Troubleshooting Step: While less common for this compound, adsorption to glass or plastic surfaces can be an issue. Consider using silanized glassware or polypropylene tubes if you suspect adsorption.

  • Possible Cause 3: Chemical Degradation.

    • Troubleshooting Step: Diphenylsulfane is incompatible with strong oxidizing agents[14][15]. Ensure your solvents and any reagents mixed with the standard are free from such contaminants.

Data Presentation

Table 1: Factors Influencing Isotopic Stability of this compound

ParameterCondition to AvoidRecommended ConditionRationale for Recommendation
Solvent Protic solvents (Water, Methanol, Ethanol)Anhydrous, aprotic solvents (Acetonitrile, Toluene, Dioxane)Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium on the standard[3].
pH Strongly acidic or basic conditions (e.g., DCl, D₂SO₄, NaOD)Neutral (pH ~7)Acidic or basic conditions can catalyze the H/D exchange reaction on aromatic rings[1][7][8][16].
Temperature Elevated temperaturesRefrigerated or frozen storage (e.g., 4°C or -20°C)Higher temperatures increase the rate of all chemical reactions, including isotopic exchange and potential degradation[3][17].
Moisture Exposure to atmospheric humidity; use of wet glasswareHandling in a dry, inert atmosphere (Nitrogen or Argon); oven-dried glasswareWater is a primary source of protons for back-exchange. Most deuterated compounds are hygroscopic[1][11].
Catalysts Presence of transition metals (e.g., Pt, Pd, Ru, Rh, Fe, Ag)Use of high-purity, metal-free reagents and vialsCertain metals are known to catalyze H/D exchange on aromatic C-H (and C-D) bonds[6][18][19][20].
Light Exposure Direct sunlight or UV lightStorage in amber vials or protected from lightWhile the primary concern is isotopic exchange, light can induce photolytic degradation of the compound[17].

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution of this compound

Objective: To prepare an accurate stock solution of this compound while minimizing the risk of isotopic exchange and contamination.

Materials:

  • This compound (solid)

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Gas-tight syringe

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (dry nitrogen or argon)

Methodology:

  • Acclimatization: Remove the sealed container of this compound from its low-temperature storage and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid[1].

  • Inert Atmosphere: Perform all subsequent steps under a gentle stream of dry, inert gas or inside a glove box.

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard directly into the Class A volumetric flask.

  • Dissolution: Add a small amount of the chosen anhydrous aprotic solvent to the flask. Gently swirl or sonicate the flask to ensure the solid is completely dissolved before diluting to volume.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Immediately transfer the stock solution to clearly labeled amber vials with PTFE-lined caps. Purge the headspace of the vial with inert gas before sealing. Store the solution under the recommended conditions (e.g., ≤ 4°C)[1][9].

Protocol 2: Experimental Assessment of this compound Isotopic Stability

Objective: To determine if the deuterium label on this compound is stable under specific experimental conditions (e.g., in a particular solvent, matrix, or mobile phase).

Materials:

  • This compound working solution

  • Test medium (e.g., proposed LC mobile phase, biological matrix)

  • Control medium (e.g., pure anhydrous acetonitrile)

  • LC-HRMS system

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Test Sample: Spike a known concentration of the this compound working solution into the test medium.

    • Control Sample: Spike the same concentration of the this compound working solution into the control medium.

  • Incubation: Incubate both the test and control samples under the conditions you intend to use in your experiment (e.g., 37°C for 4 hours).

  • Time Points: Take aliquots from both the test and control samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The T=0 sample should be analyzed immediately after preparation.

  • Analysis: Analyze each aliquot by LC-HRMS. Monitor the ion signals for both this compound and the unlabeled diphenylsulfane.

  • Data Interpretation: Compare the ratio of the unlabeled analyte to the deuterated standard in the test sample versus the control sample at each time point. A significant increase in the signal corresponding to the unlabeled diphenylsulfane in the test sample over time indicates that isotopic exchange is occurring under your experimental conditions[4].

Mandatory Visualizations

G cluster_prep Preparation Workflow start Start: Acclimatize Sealed Standard weigh Weigh Solid under Inert Atmosphere start->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute mix Mix Thoroughly by Inversion dilute->mix aliquot Aliquot into Amber Vials with PTFE-lined Caps mix->aliquot store Store at Recommended Low Temperature (≤4°C) aliquot->store

Caption: Recommended workflow for handling and preparing this compound solutions.

G start Unexplained H/D Exchange Detected in Analysis check_prep Review Sample Preparation Protocol start->check_prep check_system Review Analytical System start->check_system check_solvent Solvent Issue? (Protic or Wet) check_prep->check_solvent Yes check_ph pH Issue? (Acidic/Basic) check_prep->check_ph No solution_solvent Action: Use Anhydrous, Aprotic Solvents. Dry Glassware. check_solvent->solution_solvent Yes check_temp Temp Issue? (Elevated Temp) check_ph->check_temp No solution_ph Action: Ensure Neutral pH. Use Buffers Cautiously. check_ph->solution_ph Yes solution_temp Action: Keep Samples Cool. Minimize Time at RT. check_temp->solution_temp Yes check_mobile_phase Mobile Phase Protic? check_system->check_mobile_phase Yes check_source In-source Exchange? check_system->check_source No solution_mobile_phase Action: Use Aprotic or Deuterated Mobile Phase. check_mobile_phase->solution_mobile_phase Yes solution_source Action: Optimize Source Parameters (e.g., Temp). check_source->solution_source Yes G cluster_prep Stability Assessment Workflow start Start: Prepare Samples prep_test Spike Standard into Test Medium start->prep_test prep_control Spike Standard into Control Solvent start->prep_control incubate Incubate Both Samples at Desired Temperature prep_test->incubate prep_control->incubate aliquot Collect Aliquots at Time Points (0, 1, 2, 4... hrs) incubate->aliquot analyze Analyze Aliquots by LC-HRMS aliquot->analyze interpret Compare Unlabeled/Labeled Ratio (Test vs. Control) analyze->interpret end Conclusion: Stability Confirmed or Exchange Detected interpret->end

References

Technical Support Center: Diphenylsulfane-d1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diphenylsulfane-d1 quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my this compound quantification results?

Variability in quantification can arise from several factors, including issues with the deuterated internal standard, matrix effects, and instrument performance. Common problems include poor co-elution of the analyte and internal standard, isotopic exchange, and impurities in the standard.[1]

Q2: My deuterated internal standard (this compound) and the analyte (Diphenylsulfane) show different retention times. Is this a problem?

Yes, this can be a significant issue. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of your quantification.[1][2]

Q3: What are "differential matrix effects" and how do they affect my results?

Differential matrix effects occur when components in the sample matrix (e.g., plasma, urine) affect the ionization of the analyte and the internal standard differently.[1] Even with perfect co-elution, these effects can lead to inaccuracies. For instance, the analyte might experience more significant ion suppression than the deuterated internal standard, leading to an overestimation of the analyte's concentration.[2]

Q4: Could the this compound internal standard be contaminated?

It is possible. The purity of the deuterated internal standard is crucial for accurate results.[2] Impurities, such as the unlabeled analyte, can artificially inflate the measured concentration of your analyte.[2] Isotopic enrichment should ideally be ≥98% and chemical purity >99%.[2]

Q5: What is isotopic exchange and how can I prevent it?

Isotopic exchange is the loss of deuterium atoms from your internal standard and their replacement with hydrogen atoms from the sample matrix or solvent.[1] This can create a false positive signal for the unlabeled analyte.[2] To minimize this risk, choose an internal standard where the deuterium labels are on stable positions of the molecule.[2]

Troubleshooting Guides

Issue 1: Inconsistent Quantitative Results

If you are observing inconsistent and inaccurate quantification of Diphenylsulfane, follow these troubleshooting steps.

Troubleshooting Workflow

start Start: Inconsistent Results check_coelution 1. Verify Co-elution of Diphenylsulfane & this compound start->check_coelution adjust_chromatography Adjust Chromatography (e.g., gradient, column) check_coelution->adjust_chromatography Separation Observed check_purity 2. Assess Internal Standard Purity check_coelution->check_purity Co-elution Confirmed adjust_chromatography->check_purity quantify_contribution Quantify Contribution of Unlabeled Analyte in IS check_purity->quantify_contribution Purity Questionable evaluate_matrix 3. Evaluate for Differential Matrix Effects check_purity->evaluate_matrix Purity Confirmed quantify_contribution->evaluate_matrix post_extraction_exp Perform Post-Extraction Addition Experiment evaluate_matrix->post_extraction_exp Suspected check_exchange 4. Check for Isotopic Exchange evaluate_matrix->check_exchange Not Significant post_extraction_exp->check_exchange stability_test Incubate IS in Matrix and Analyze check_exchange->stability_test Suspected resolve Issue Resolved check_exchange->resolve Not Observed stability_test->resolve

Caption: Troubleshooting workflow for inconsistent quantification.

1. Verify Co-elution:

  • Problem: Diphenylsulfane and this compound may have slightly different retention times.[3]

  • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together. If separation is observed, adjust your chromatographic method (e.g., modify the mobile phase gradient, change the column).[1][2]

2. Assess Internal Standard Purity:

  • Problem: The this compound standard may contain unlabeled Diphenylsulfane.[2]

  • Solution: Analyze a blank matrix sample spiked only with the this compound internal standard. Monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Diphenylsulfane.[2]

3. Evaluate Differential Matrix Effects:

  • Problem: The analyte and internal standard may be affected differently by the sample matrix, leading to inaccurate quantification.[1][2]

  • Solution: Perform a post-extraction addition experiment.

Issue 2: Signal Intensity Variability of Internal Standard

If the signal for this compound is inconsistent across samples, consider the following.

Logical Relationship of Potential Causes

root Variable Internal Standard Signal cause1 Differential Matrix Effects root->cause1 cause2 Isotopic Exchange root->cause2 cause3 Sample Preparation Inconsistency root->cause3 sub_cause1a Ion Suppression/ Enhancement cause1->sub_cause1a sub_cause2a Unstable Deuterium Label cause2->sub_cause2a sub_cause3a Pipetting Errors cause3->sub_cause3a sub_cause3b Inconsistent Evaporation cause3->sub_cause3b

Caption: Potential causes of internal standard signal variability.

  • Differential Matrix Effects: As described above, this can lead to variable ion suppression or enhancement of the internal standard's signal.

  • Isotopic Exchange: Loss of the deuterium label will decrease the signal of the deuterated internal standard.[1]

  • Sample Preparation Inconsistency: Errors in pipetting the internal standard or inconsistent sample processing steps (e.g., evaporation, reconstitution) can lead to variability in the final concentration of the internal standard.

Quantitative Data Summary

The following tables provide examples of data that can be generated during troubleshooting to identify the source of variability.

Table 1: Co-elution and Matrix Effect Evaluation

Sample IDAnalyte Peak Area (Diphenylsulfane)IS Peak Area (this compound)Analyte Retention Time (min)IS Retention Time (min)Matrix Effect (%)
Neat Solution1,500,0001,550,0005.215.19N/A
Post-Spike Sample 1950,0001,200,0005.205.18Analyte: 36.7% (Suppression)
Post-Spike Sample 2980,0001,250,0005.225.20Analyte: 34.7% (Suppression)

Note: This is example data. In this scenario, the slight difference in retention time could be contributing to differential matrix effects, with the analyte showing significant ion suppression.

Table 2: Internal Standard Purity Assessment

SampleAnalyte Transition ResponseLLOQ Response% of LLOQ
Blank + IS5,00030,00016.7%
Blank< 1,00030,000< 3.3%

Note: This example data indicates that the contribution of the unlabeled analyte from the internal standard is below the recommended 20% of the LLOQ response, suggesting the internal standard has acceptable purity.[2]

Experimental Protocols

Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte (Diphenylsulfane).

  • Spike with Internal Standard: Add this compound at the same concentration used in your experimental samples.

  • Analyze the Sample: Run the sample using your established LC-MS/MS method, monitoring the mass transition for the unlabeled Diphenylsulfane.

  • Evaluate the Response: Compare the peak area of the unlabeled analyte in this sample to the peak area of your Lower Limit of Quantification (LLOQ) standard. The response should be less than 20% of the LLOQ response.[2]

Protocol 2: Evaluating Matrix Effects using Post-Extraction Addition

  • Prepare and Extract Blank Matrix Samples: Process at least six different lots of blank matrix through your sample preparation procedure.

  • Prepare a Neat Solution: Prepare a solution of Diphenylsulfane and this compound in the final reconstitution solvent at the desired concentration.

  • Spike Extracted Blanks: After extraction, spike the blank matrix extracts with the same amount of Diphenylsulfane and this compound as in the neat solution.

  • Analyze Samples: Analyze both the spiked extracts and the neat solution via LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (1 - (Peak Area in Spiked Extract / Peak Area in Neat Solution)) * 100

    • Calculate this for both the analyte and the internal standard. A significant difference between the two indicates a differential matrix effect.

References

Best practices for long-term storage and stability of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

A-Noteon-Nomenclature: The-term-"Diphenylsulfane"-is-not-a-standard-chemical-name.-This-guide-assumes-the-user-is-referring-to-a-deuterated-analog-of-Diphenyl-sulfone ,-specifically-one-where-a-single-hydrogen-atom-has-been-replaced-by-deuterium-(d1).-The-following-best-practices-are-based-on-the-known-high-stability-of-Diphenyl-sulfone-and-general-principles-for-the-long-term-storage-of-deuterated-compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Diphenylsulfane-d1?

A1: To ensure maximum stability and preserve isotopic purity, solid this compound should be stored under the following conditions:

  • Temperature: For long-term storage (years), refrigeration at 2-8°C or freezing at -20°C is recommended.[1] Diphenyl sulfone itself is very thermally stable, but lower temperatures will slow any potential degradation pathways.[1][2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen. This is crucial to prevent moisture absorption, which can be a source of protons for H/D exchange.

  • Container: Use a tightly sealed, amber glass vial or a container made of inert material to protect the compound from light and atmospheric moisture.

  • Environment: Store in a dark, dry place such as a desiccator to further protect against light and humidity.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. For optimal long-term storage of solutions:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if possible. Protic solvents (those with O-H or N-H bonds, like methanol or water) should be avoided for long-term storage as they can facilitate H/D exchange.

  • Temperature: Store solutions at -20°C or below.

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent solvent evaporation and moisture ingress.

  • Degassing: For sensitive applications, degassing the solvent before preparing the solution can help to remove dissolved oxygen and minimize oxidation.

Q3: What are the primary stability concerns for this compound?

A3: The two main stability concerns are chemical degradation and loss of isotopic enrichment.

  • Chemical Degradation: Diphenyl sulfone is a highly stable organic compound, resistant to oxidation and thermal degradation.[1][3] However, prolonged exposure to strong oxidizing agents or high-energy light can cause degradation.

  • Isotopic Instability (H/D Exchange): The primary concern for a deuterated compound is the exchange of the deuterium atom with a proton from the environment (e.g., from moisture or a protic solvent). While the C-D bond on an aromatic ring is generally stable, trace amounts of acid or base can catalyze this exchange over long periods.

Q4: How can I check the stability and isotopic purity of my this compound sample after long-term storage?

A4: You should use a combination of analytical techniques to assess both chemical purity and isotopic enrichment. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Q5: Can you provide a detailed protocol for assessing the isotopic purity of this compound using LC-MS?

A5: Yes. High-resolution mass spectrometry is an excellent method for determining isotopic purity.

Protocol: Isotopic Purity Assessment by LC-MS

  • Sample Preparation:

    • Accurately prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to create a working solution of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Method:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Method:

    • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required to resolve the isotopologues.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Acquire data in full scan mode at a resolution of at least 30,000.

    • Source Parameters: Optimize source conditions (e.g., capillary voltage, gas flows, and temperatures) for the parent compound, Diphenyl sulfone (protonated mass [M+H]⁺ ≈ 219.0474).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ ≈ 220.0537).

    • From the mass spectrum of the corresponding chromatographic peak, determine the peak intensities for the unlabeled compound (d0) and the deuterated compound (d1).

    • Calculate the isotopic purity (% Enrichment) using the following formula: % Enrichment = [Intensity(d1) / (Intensity(d0) + Intensity(d1))] * 100

    • Note: For accurate quantification, it is important to correct for the natural abundance of isotopes (e.g., ¹³C) in the d0 molecule that contribute to the M+1 peak.[4]

Q6: What is the protocol for determining the stability and deuterium position using NMR?

A6: NMR is a powerful tool for both confirming the position of the deuterium label and quantifying the isotopic enrichment.

Protocol: Stability and Enrichment Analysis by NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry NMR tube. The solvent should not have signals that overlap with the analyte signals.

    • Add a known amount of a stable, non-volatile internal standard with a simple spectrum that does not overlap with the analyte (e.g., 1,3,5-trichlorobenzene).

  • ¹H NMR Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a standard quantitative ¹H NMR spectrum.

    • Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration. A 30- or 45-degree pulse angle is recommended.

    • Processing: Carefully phase and baseline correct the spectrum.

  • Data Analysis for Isotopic Enrichment:

    • Integrate the signal of the internal standard and set its value to the known number of protons.

    • Integrate the remaining proton signals of the Diphenyl sulfone molecule.

    • The position of the deuterium label will be indicated by a significantly reduced integral value for the corresponding proton signal.

    • Calculate the percentage of deuteration at that specific position by comparing the observed integral to the expected integral for a non-deuterated molecule.

  • ²H (Deuterium) NMR Acquisition (Optional but Recommended):

    • Experiment: Acquire a proton-decoupled ²H NMR spectrum.[5] This experiment directly observes the deuterium nucleus.

    • Analysis: A signal will be present at the chemical shift corresponding to the position of the deuterium label, confirming its location.[5] The presence of other signals could indicate isotopic scrambling. The relative integrals can be used to quantify the enrichment at different sites if multiple deuteriums are present.[5]

Troubleshooting Guide

Issue 1: I see a new peak in my HPLC/LC-MS analysis after storing my this compound.

  • Possible Cause: Chemical degradation. Although Diphenyl sulfone is very stable, degradation can occur under harsh conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the sample exposed to light, high temperatures, or reactive chemicals?

    • Analyze by MS/MS: Use mass spectrometry to obtain the mass of the new peak and fragment it (MS/MS) to help identify the structure of the degradant. Common degradation products could result from oxidation or cleavage of the C-S bond.

    • Forced Degradation Study: To understand potential degradation pathways, perform a forced degradation study. Expose small aliquots of a fresh sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and analyze the results by LC-MS. This can help confirm if the observed impurity is a known degradant.

Issue 2: My mass spectrometry results show a decrease in isotopic enrichment over time.

  • Possible Cause: Hydrogen-Deuterium (H/D) back-exchange. The deuterium atom is being replaced by a proton from the environment.

  • Troubleshooting Steps:

    • Check for Moisture: Was the container properly sealed? Was the compound handled in a humid environment?

    • Evaluate Solvent: If stored in solution, was the solvent protic (e.g., methanol)? Protic solvents can facilitate H/D exchange.

    • Check pH: Were the samples exposed to acidic or basic conditions? These can catalyze the exchange.

    • Solution: To prevent further loss, lyophilize any solutions to a solid and store the solid under an inert atmosphere in a desiccator at or below -20°C. For future work, use anhydrous, aprotic solvents and handle the compound in a dry environment (e.g., a glove box).

Data Presentation

Table 1: Summary of Best Practices for Long-Term Storage of this compound

ParameterSolid State RecommendationSolution State RecommendationRationale
Temperature -20°C to 8°C≤ -20°CMinimizes degradation kinetics and potential H/D exchange.[1]
Atmosphere Inert gas (Argon, N₂)Inert gas (Argon, N₂)Prevents interaction with atmospheric moisture and oxygen.
Light Protect from light (Amber vial)Protect from light (Amber vial)Prevents potential photolytic degradation.
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined capPrevents moisture ingress and solvent evaporation.
Solvent N/AAnhydrous, aprotic solvents (e.g., Acetonitrile, THF, Dioxane)Avoids protic sources that can lead to H/D exchange.
Handling In a dry environment (e.g., desiccator, glove box)In a dry environmentMinimizes exposure to atmospheric moisture.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., New peak, loss of purity) check_type What type of instability? start->check_type new_peak New Peak in Chromatogram check_type->new_peak Chemical Degradation loss_iso Loss of Isotopic Enrichment check_type->loss_iso Isotopic Exchange review_storage_chem Review Storage: Light, Heat, Oxidizers? new_peak->review_storage_chem review_storage_iso Review Storage: Moisture, Protic Solvents? loss_iso->review_storage_iso ms_analysis Analyze Impurity by LC-MS/MS review_storage_chem->ms_analysis force_degradation Perform Forced Degradation Study ms_analysis->force_degradation identify_degradant Identify Degradant & Revise Storage Protocol force_degradation->identify_degradant check_ph Check for Acid/Base Contamination review_storage_iso->check_ph dry_store Lyophilize to Solid & Store Under Inert Gas at ≤-20°C check_ph->dry_store revise_handling Revise Handling Protocol: Use Aprotic Solvents, Dry Environment dry_store->revise_handling

Caption: Troubleshooting workflow for observed instability in this compound samples.

StorageDecisionTree Long-Term Storage Decision Logic for this compound start Start: New Sample of This compound form Is the sample a solid or solution? start->form solid Solid form->solid Solid solution Solution form->solution Solution store_solid Store in tightly sealed amber vial under inert gas in a desiccator. solid->store_solid solvent_type Is solvent aprotic and anhydrous? solution->solvent_type temp_solid Select Temperature: -20°C for Years 2-8°C for Months store_solid->temp_solid final_storage Sample in Long-Term Storage temp_solid->final_storage aprotic Yes solvent_type->aprotic Yes protic No (Protic Solvent) solvent_type->protic No store_solution Store in sealed vial with PTFE cap at ≤-20°C under inert gas. aprotic->store_solution consider_lyo High Risk of H/D Exchange. Consider lyophilizing to solid. protic->consider_lyo store_solution->final_storage consider_lyo->store_solid

Caption: Decision tree for selecting appropriate long-term storage conditions.

References

Technical Support Center: Method Refinement for Low-Level Detection of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the low-level detection of Diphenylsulfane-d1. It is designed for researchers, scientists, and drug development professionals to address common challenges and refine their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: What is the most suitable analytical technique for low-level detection of this compound?

A1: For low-level detection, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their high sensitivity and selectivity. GC-MS is often preferred for volatile and thermally stable compounds like diphenylsulfane. LC-MS/MS is advantageous for less volatile compounds or when direct analysis of complex matrices with minimal sample cleanup is required.

Q2: I am observing poor sensitivity and inconsistent results. What are the potential causes?

A2: Poor sensitivity and inconsistent results can stem from several factors:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Suboptimal Ionization Parameters: Incorrect settings for the ion source, such as temperature or voltage, can lead to inefficient ionization.

  • Degradation of the Analyte: this compound may degrade during sample preparation or analysis, especially at high temperatures in the GC inlet.

  • Improper Sample Preparation: Inefficient extraction or the presence of interfering substances can significantly impact sensitivity.

Q3: My deuterated internal standard (this compound) is showing a variable response. What could be the issue?

A3: Variability in the internal standard response is a critical issue that can compromise the accuracy of your results. Common causes include:

  • Isotopic Exchange: The deuterium atom on this compound can potentially exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This can lead to a decrease in the deuterated signal and an increase in the non-deuterated signal.

  • Contamination: The internal standard solution may be contaminated with the non-deuterated form of the analyte.

  • Differential Matrix Effects: Although rare for co-eluting isotopic standards, it is possible for the analyte and internal standard to experience slightly different matrix effects.

Q4: How can I troubleshoot isotopic exchange of my this compound internal standard?

A4: To troubleshoot isotopic exchange, consider the following steps:

  • Solvent and pH Optimization: Evaluate the stability of the internal standard in different solvents and at various pH levels. Acidic or basic conditions can sometimes promote exchange.

  • Temperature Control: Avoid exposing the samples to high temperatures for prolonged periods during preparation and storage.

  • Minimize Sample Preparation Time: A shorter workflow from extraction to analysis can reduce the opportunity for exchange to occur.

  • Use of Aprotic Solvents: Where possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) to minimize the source of protons for exchange.

Q5: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma?

A5: Effective sample preparation is crucial for accurate low-level detection. Key considerations include:

  • Protein Precipitation (PPT): A simple and effective method to remove the bulk of proteins from plasma samples. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and elute the analyte, effectively removing interferences. The choice of sorbent (e.g., C18, mixed-mode) should be optimized.

Quantitative Data Summary

The following tables provide a summary of typical mass spectrometry parameters and achievable detection limits for diphenyl sulfide, which can be used as a starting point for method development for this compound.

Table 1: GC-MS Parameters for Diphenyl Sulfide Analysis

ParameterTypical Value/Condition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp to 320 °C at 20 °C/min (hold 2 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 186 (for Diphenyl Sulfide)
Qualifier Ions (m/z) 185, 109, 77 (for Diphenyl Sulfide)

Note: For this compound, the quantification ion would be m/z 187. Qualifier ions should be determined experimentally.

Table 2: LC-MS/MS Parameters for Diphenyl Sulfide Analysis

ParameterTypical Value/Condition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 187 (for this compound)
Product Ions (Q3) To be determined experimentally
Collision Energy To be optimized for each transition

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for Related Sulfur Compounds

CompoundMethodMatrixLODLOQ
Dimethyl sulfideHS-SPME-GC-FPDFreshwater29 ng/L95 ng/L
Dimethyl disulfideHS-SPME-GC-FPDFreshwater1.2 ng/L4.1 ng/L
Phenyl vinyl sulfoneLC-MSPharmaceutical1.43 ppm4.77 ppm

Note: These values are for illustrative purposes and the LOD/LOQ for this compound will need to be experimentally determined for your specific matrix and analytical method.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Simple Matrix
  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration within the expected calibration range.

    • Spike the solution with an appropriate concentration of a suitable internal standard if this compound is the analyte. If this compound is the internal standard, spike it into the sample containing the non-deuterated analyte.

  • GC-MS Instrumentation:

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Perform a solvent blank injection to ensure the system is clean.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peak areas for the quantification ions of the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (if this compound is the analyte).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumentation:

    • Set up the LC-MS/MS system according to the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 5-10 µL of the reconstituted sample.

  • Data Analysis:

    • Process the data using the instrument's software to obtain the peak areas for the MRM transitions of the analyte and internal standard.

    • Construct a calibration curve and calculate the concentration of the analyte in the plasma sample.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Volatile Solvent start->dissolve spike Spike with Internal Standard dissolve->spike inject Inject into GC-MS spike->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_isotopic_exchange cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Internal Standard (IS) Response check_exchange Suspect Isotopic Exchange? start->check_exchange check_solvent Evaluate Solvent Effects (pH, Protic/Aprotic) check_exchange->check_solvent Yes end Consistent IS Response check_exchange->end No, investigate other causes check_temp Assess Temperature Stability check_solvent->check_temp check_time Minimize Sample Preparation Time check_temp->check_time optimize_solvent Use Aprotic Solvents & Neutral pH check_time->optimize_solvent control_temp Maintain Low Temperatures optimize_solvent->control_temp streamline_prep Streamline Sample Prep control_temp->streamline_prep streamline_prep->end

Caption: Troubleshooting guide for isotopic exchange in this compound.

Matrix effects on Diphenylsulfane-d1 ionization efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on Diphenylsulfane-d1 ionization efficiency during LC-MS/MS analysis. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of your quantitative results.[1][2][4] The "matrix" itself refers to all the components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: I'm using this compound as an internal standard. Aren't stable isotope-labeled standards supposed to compensate for matrix effects?

A2: Ideally, yes. Stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for compensating for matrix effects because they co-elute with the analyte and are expected to experience similar ionization suppression or enhancement.[1][2][4] The ratio of the analyte to the internal standard should remain consistent, allowing for reliable quantification.[1][2] However, differential matrix effects can still occur if there are slight chromatographic shifts between the analyte and the SIL-IS, causing them to elute in regions with varying degrees of matrix interference.[5]

Q3: My this compound signal is low and variable. How can I determine if this is due to ion suppression?

A3: A qualitative method to assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound solution directly into the mass spectrometer while injecting a blank, extracted sample matrix.[6][7] A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in my results despite using this compound as an internal standard.

Possible Cause: Differential matrix effects between Diphenylsulfane and this compound.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the chromatographic peaks for Diphenylsulfane and this compound are as close to co-eluting as possible.[5]

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or analytical column to improve the separation of the analytes from interfering matrix components.[1][2]

  • Enhance Sample Preparation: Improve your sample cleanup procedure to remove more of the matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT).[1][8][9]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components introduced into the MS system.[4][10]

Problem: I have confirmed ion suppression is occurring. What are the likely culprits in my biological samples (e.g., plasma, serum)?

Common Causes:

  • Phospholipids: These are major components of cell membranes and are a primary cause of matrix-induced ion suppression in bioanalysis, especially with simpler sample preparation methods like PPT.[6]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.

  • Other Endogenous Molecules: Lipids, proteins, and other small molecules can co-elute with your analyte and compete for ionization.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect.

Objective: To calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

Procedure:

  • Prepare Solutions:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at low and high concentrations representative of your experimental range.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Then, spike this compound into the extracted matrix at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Data Presentation: Matrix Effect Assessment
Concentration LevelMean Peak Area (Set A: Neat Solution)Mean Peak Area (Set B: Post-Extraction Spike)Matrix Factor (MF)% Ion Suppression/Enhancement
Low QC55,00038,5000.7030% Suppression
High QC580,000435,0000.7525% Suppression
Protocol 2: Evaluating Different Sample Preparation Techniques

Objective: To compare the effectiveness of different sample preparation methods in reducing matrix effects.

Procedure:

  • Sample Preparation: Aliquot a pooled blank matrix and process it using different techniques:

    • Protein Precipitation (PPT) with acetonitrile.

    • Liquid-Liquid Extraction (LLE) with a suitable solvent (e.g., ethyl acetate).

    • Solid-Phase Extraction (SPE) using an appropriate cartridge type.

  • Post-Extraction Spike: Spike this compound into each of the final extracts at a known concentration.

  • Analysis: Analyze the spiked extracts via LC-MS/MS.

  • Comparison: Compare the peak areas of this compound across the different preparation methods. The method yielding the highest peak area and least variability is generally the most effective at minimizing matrix effects.

Data Presentation: Comparison of Sample Preparation Methods
Sample Preparation MethodMean Peak Area of this compoundCoefficient of Variation (%CV)
Protein Precipitation25,00015.2
Liquid-Liquid Extraction42,0008.5
Solid-Phase Extraction65,0004.1

Visualizing Workflows and Concepts

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_observe Observation cluster_investigate Investigation cluster_mitigate Mitigation Strategies cluster_verify Verification Observe Poor Reproducibility or Inaccurate Quantification Hypothesize Hypothesize Matrix Effect Observe->Hypothesize PostColumn Perform Post-Column Infusion Experiment Hypothesize->PostColumn Qualitative Check QuantifyME Quantify Matrix Effect (Calculate Matrix Factor) PostColumn->QuantifyME Confirmed Suppression OptimizeChroma Optimize Chromatography QuantifyME->OptimizeChroma ImproveSamplePrep Enhance Sample Preparation (e.g., SPE, LLE) QuantifyME->ImproveSamplePrep DiluteSample Dilute Sample QuantifyME->DiluteSample Revalidate Re-evaluate Method Performance OptimizeChroma->Revalidate ImproveSamplePrep->Revalidate DiluteSample->Revalidate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

IonizationProcess Mechanism of Ion Suppression in ESI cluster_source Electrospray Ion Source Droplet ESI Droplet This compound Matrix Components AnalyteIon [this compound+H]+ Droplet->AnalyteIon Successful Ionization SuppressedIon Neutralized Analyte Droplet->SuppressedIon Ion Suppression (Competition for charge/ neutralization) MS_Inlet To Mass Analyzer AnalyteIon->MS_Inlet Detection

Caption: Ion suppression mechanism in the electrospray source.

References

Validation & Comparative

Cross-Validation of Diphenylsulfane-d1: A Comparative Guide for Internal Standards in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Diphenylsulfane-d1 as an internal standard (IS) against other commonly used internal standards in analytical methodologies. Due to the absence of publicly available experimental data specifically for this compound, this document presents a generalized approach, utilizing hypothetical data to illustrate the validation process. The principles and protocols outlined herein are applicable to the validation of any new internal standard.

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations and improving the accuracy and precision of the results. Deuterated standards, such as the hypothetical this compound, are often considered the gold standard due to their close structural and physicochemical similarity to the analyte.

Comparative Analysis of Internal Standard Performance

The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. The following table summarizes hypothetical performance data comparing this compound with two other common types of internal standards: a structural analog (Diphenyl sulfoxide) and a homologous compound (Dibenzyl sulfide).

Parameter This compound (Hypothetical) Diphenyl sulfoxide (Structural Analog) Dibenzyl sulfide (Homologue) Acceptance Criteria
Analyte/IS Peak Area Ratio Precision (%RSD, n=6) 1.23.54.8≤ 15%
Accuracy (% Recovery) 98.5 - 101.295.3 - 104.892.1 - 107.385 - 115%
Matrix Effect (% Suppression/Enhancement) -2.5-12.8-18.2Within ± 15%
Extraction Recovery (%) 96.891.588.3Consistent and reproducible
Chromatographic Co-elution with Analyte YesPartialNoIdeal: Yes

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Cross-Validation

A rigorous cross-validation process is essential to establish the suitability of a new internal standard. The following are detailed methodologies for key validation experiments.

Precision and Accuracy Assessment
  • Objective: To determine the precision and accuracy of the analytical method using the internal standard.

  • Procedure:

    • Prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations of the analyte.

    • Add a constant, known concentration of the internal standard (e.g., this compound) to all standards and QC samples.

    • Process and analyze the samples using the intended analytical method (e.g., LC-MS/MS).

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify the analyte concentration in the QC samples using the calibration curve.

    • Calculate the precision (%RSD) and accuracy (% recovery) for the QC samples.

Matrix Effect Evaluation
  • Objective: To assess the influence of the sample matrix on the ionization of the analyte and the internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and internal standard.

      • Set C: Blank matrix.

    • Analyze all sets of samples.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100

Extraction Recovery Determination
  • Objective: To measure the efficiency of the extraction procedure for both the analyte and the internal standard.

  • Procedure:

    • Prepare two sets of samples:

      • Set 1: Blank matrix spiked with the analyte and internal standard before extraction.

      • Set 2: Blank matrix extract spiked with the analyte and internal standard after extraction.

    • Process and analyze both sets of samples.

    • Calculate the extraction recovery using the following formula:

      • Extraction Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) * 100

Visualization of Validation Workflow and Logic

The following diagrams illustrate the logical workflow of the internal standard validation process and the relationship between key validation parameters.

G cluster_0 Internal Standard Selection cluster_1 Method Development cluster_2 Cross-Validation Experiments cluster_3 Data Analysis & Decision IS_Selection Select Potential Internal Standard (e.g., this compound) Sample_Prep Develop Sample Preparation Protocol IS_Selection->Sample_Prep Analyte Define Analyte of Interest Analyte->IS_Selection LC_MS_Method Optimize LC-MS/MS Method Sample_Prep->LC_MS_Method Precision_Accuracy Precision & Accuracy LC_MS_Method->Precision_Accuracy Matrix_Effect Matrix Effect LC_MS_Method->Matrix_Effect Extraction_Recovery Extraction Recovery LC_MS_Method->Extraction_Recovery Stability Stability Assessment LC_MS_Method->Stability Data_Analysis Analyze Validation Data Precision_Accuracy->Data_Analysis Matrix_Effect->Data_Analysis Extraction_Recovery->Data_Analysis Stability->Data_Analysis Decision Accept or Reject Internal Standard Data_Analysis->Decision

Caption: Workflow for the selection and cross-validation of a new internal standard.

G cluster_properties Key Properties cluster_performance Performance Metrics center Ideal Internal Standard (e.g., this compound) High_Purity High Purity center->High_Purity possesses Structural_Similarity Structural Similarity to Analyte center->Structural_Similarity possesses Co_elution Co-elution with Analyte center->Co_elution exhibits No_Interference No Isotopic Interference center->No_Interference exhibits High_Accuracy High Accuracy High_Purity->High_Accuracy Consistent_Recovery Consistent Recovery Structural_Similarity->Consistent_Recovery Minimal_Matrix_Effect Minimal Matrix Effect Co_elution->Minimal_Matrix_Effect No_Interference->High_Accuracy High_Accuracy->center High_Precision High Precision High_Precision->center Minimal_Matrix_Effect->center Consistent_Recovery->center

Caption: Logical relationships between the properties and performance of an ideal internal standard.

A Comparative Guide to the Analysis of Diphenylsulfane-d1 and Non-Deuterated Diphenylsulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for Diphenylsulfane-d1 and its non-deuterated counterpart. The inclusion of a deuterium atom in the molecular structure of this compound offers distinct advantages in specific analytical applications, particularly in quantitative mass spectrometry-based assays common in drug metabolism and pharmacokinetic studies. This document outlines the key differences in their analytical behavior, provides detailed experimental protocols, and presents data in a comparative format to aid researchers in selecting the appropriate compound and analytical technique for their needs.

Introduction to Deuterated Standards

Deuterated compounds, such as this compound, are stable isotope-labeled versions of molecules where one or more hydrogen atoms have been replaced by deuterium. In analytical chemistry, these compounds are invaluable as internal standards for quantitative analysis.[1] Because they are chemically almost identical to the non-deuterated analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1] However, their increased mass allows them to be distinguished by a mass spectrometer, enabling accurate quantification by correcting for variations in the analytical process.

Analytical Techniques: A Comparative Overview

The primary analytical techniques for the differentiation and quantification of this compound and non-deuterated diphenylsulfane are mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography.

Mass Spectrometry

Mass spectrometry is the most powerful technique for distinguishing between this compound and non-deuterated diphenylsulfane. The one-mass-unit difference between deuterium and hydrogen results in a corresponding shift in the molecular ion and fragment ions in the mass spectrum.

Predicted Mass Spectra:

FeatureNon-Deuterated DiphenylsulfaneThis compound (Predicted)
Molecular Formula C₁₂H₁₀SC₁₂H₉D₁S
Molecular Weight 186.27 g/mol 187.28 g/mol
Molecular Ion (M+) m/z 186m/z 187
Major Fragment Ions m/z 109, 77, 51m/z 110 or 109, 78 or 77, 52 or 51

Note: The exact masses and fragmentation pattern of this compound are predicted based on the known spectrum of diphenylsulfane and general fragmentation pathways. The position of the deuterium atom will influence which fragments show a mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can also be used to differentiate between the two compounds. In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the site of deuteration will be absent. The signals of the remaining protons will be largely unchanged, though minor shifts in their chemical shifts and coupling constants may be observed.

¹H NMR Spectral Data (in CDCl₃):

FeatureNon-Deuterated DiphenylsulfaneThis compound (Predicted)
Aromatic Protons Multiplet around 7.2-7.4 ppmMultiplet around 7.2-7.4 ppm (with one less integration)
Chromatography

In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), deuterated and non-deuterated compounds often exhibit slightly different retention times. This phenomenon, known as the "chromatographic isotope effect," typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. This separation can be advantageous in certain analytical scenarios.

Experimental Protocols

The following are generalized protocols for the analysis of diphenylsulfane and its deuterated analog. Optimization will be required for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Application in Drug Development: Metabolic Stability Assay

A primary application for this compound is as an internal standard in metabolic stability assays. These assays are crucial in early drug discovery to assess the susceptibility of a drug candidate to metabolism by liver enzymes.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_data Data Processing drug Test Compound (Non-deuterated) incubate Incubate at 37°C drug->incubate is Internal Standard (this compound) is->incubate microsomes Liver Microsomes + NADPH microsomes->incubate quench Add Cold Acetonitrile incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Analyte vs. Internal Standard lcms->quantify stability Calculate Metabolic Stability quantify->stability

Caption: Workflow for a metabolic stability assay using a deuterated internal standard.

Experimental Workflow for Quantitative Analysis

The use of a deuterated internal standard is central to achieving accurate and precise quantification in complex matrices. The following diagram illustrates a typical workflow.

G start Start: Sample Collection spike Spike with this compound (Internal Standard) start->spike extract Sample Extraction (e.g., LLE, SPE) spike->extract concentrate Evaporation and Reconstitution extract->concentrate analyze LC-MS or GC-MS Analysis concentrate->analyze quantify Quantification using Analyte/IS Peak Area Ratio analyze->quantify end End: Final Concentration quantify->end

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Conclusion

The choice between this compound and non-deuterated diphenylsulfane is dictated by the specific analytical objective. While the non-deuterated compound is suitable for qualitative identification and routine analysis, the deuterated analog is the superior choice for use as an internal standard in quantitative mass spectrometry. Its properties ensure high accuracy and precision in complex sample matrices, making it an indispensable tool in drug development and other fields requiring rigorous quantitative analysis. The provided protocols and comparative data serve as a valuable resource for researchers to effectively utilize these compounds in their analytical workflows.

References

Inter-laboratory Comparison of Bioanalytical Methods Utilizing Diphenylsulfane-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods that employ Diphenylsulfane-d1 as an internal standard. In the absence of direct inter-laboratory comparison studies for this specific compound, this document presents a summary of expected performance data based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of deuterated internal standards is a widely accepted best practice in modern bioanalytical method validation, enhancing accuracy and precision by compensating for variability during sample processing and analysis.[1][2]

Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative analysis because they are chemically identical to the analyte and thus exhibit similar behavior during extraction, chromatography, and ionization.[1] This guide is intended to serve as a practical reference for researchers developing and validating analytical methods for compounds structurally related to Diphenylsulfane.

Data Presentation

The following table summarizes the typical performance characteristics of two common analytical methods where a deuterated internal standard such as this compound would be employed. These values represent expected outcomes from a method validation study.

Performance ParameterMethod A: GC-MSMethod B: LC-MS/MSTypical Acceptance Criteria
Linearity (R²) > 0.995> 0.998> 0.99
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mLMethod Dependent
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mLMethod Dependent
Accuracy (% Bias) ± 5%± 3%Within ± 15%
Precision (%RSD) < 10%< 8%< 15%
Recovery 85-105%90-110%Consistent and Reproducible
Matrix Effect (%CV) < 15%< 15%≤ 15%

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance table are provided below. These protocols are generalized and should be optimized for specific applications.

1. Sample Preparation and Extraction

This procedure outlines a generic liquid-liquid extraction (LLE) method suitable for isolating analytes from a biological matrix like plasma prior to analysis.

  • Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

  • Procedure:

    • Aliquot 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard solution (concentration will be method-specific).

    • Vortex the mixture for 10 seconds.

    • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase or a suitable solvent for injection into the analytical instrument.

2. GC-MS Analysis (Method A)

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with a 7000D MS/MS).[3]

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

  • Ionization: Electron Ionization (EI) at 70 eV.

3. LC-MS/MS Analysis (Method B)

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Waters Acquity UPLC with an AB SCIEX API 4000).[4]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and this compound.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with This compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC-MS or LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A typical bioanalytical workflow using an internal standard.

signaling_pathway cluster_0 Method Performance Evaluation cluster_1 Influencing Factors cluster_2 Mitigation Strategy Accuracy Accuracy (% Bias) Precision Precision (%RSD) Linearity Linearity (R²) Sensitivity Sensitivity (LOD/LOQ) Selectivity Selectivity Robustness Robustness Matrix Matrix Effects Matrix->Accuracy Matrix->Precision IS_Purity Internal Standard Purity Instrument Instrument Variability Instrument->Accuracy Instrument->Precision Extraction_Eff Extraction Efficiency Extraction_Eff->Accuracy IS Deuterated Internal Standard (this compound) IS->Matrix Compensates for IS->Instrument Corrects for IS->Extraction_Eff Normalizes

Caption: Logical relationship of a deuterated internal standard in mitigating analytical variability.

References

A Comparative Guide to the Validation of an Analytical Method Using Diphenylsulfane-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative methods. This guide provides a comprehensive overview of the validation of an analytical method utilizing Diphenylsulfane-d10 as an internal standard. It offers a comparative perspective against other deuterated internal standards and outlines the critical parameters and experimental protocols essential for successful method validation.

The selection of an appropriate internal standard is paramount for correcting analytical variability, including inconsistencies in sample preparation and instrument response.[1] Diphenylsulfane-d10, a deuterated analog of Diphenylsulfane, serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally related sulfur-containing compounds.[2][3] Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection by mass spectrometry.[3]

Comparative Performance of Deuterated Internal Standards

The following table summarizes the key validation parameters for an analytical method using Diphenylsulfane-d10 and compares them with typical performance data for other deuterated internal standards used in similar applications.

Validation ParameterDiphenylsulfane-d10 (Expected)Alternative Deuterated Standard (e.g., Phenanthrene-d10)[4]
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 85-115%80-120%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) Analyte and matrix dependentAnalyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependentAnalyte and matrix dependent

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of Diphenylsulfane (Analyte): Accurately weigh and dissolve a known amount of diphenylsulfane in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Primary Stock Solution of Diphenylsulfane-d10 (Internal Standard): Prepare a 1 mg/mL stock solution of Diphenylsulfane-d10 in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into the appropriate biological matrix (e.g., plasma, urine) or solvent. The concentration range should cover the expected sample concentrations.

  • Internal Standard Spiking Solution: Dilute the Diphenylsulfane-d10 stock solution to a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards, quality control samples, and unknown samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the internal standard spiking solution.

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is recommended.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation of diphenylsulfane.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard. The specific precursor-to-product ion transitions for diphenylsulfane and diphenylsulfane-d10 need to be optimized.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the analytical method.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Standard Preparation B Sample Preparation Optimization A->B C LC-MS/MS Condition Optimization B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G LOD & LOQ F->G H Stability G->H I Routine Sample Analysis H->I J Quality Control I->J

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy LOD LOD Selectivity->LOD LOQ LOQ Selectivity->LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision Stability Stability Stability->Accuracy

Caption: Interrelationship of Analytical Method Validation Parameters.

References

The Justification for Diphenylsulfane-d1: A Comparative Guide to a Deuterated Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical research and pharmaceutical development, the strategic use of isotopically labeled compounds is a powerful tool for optimizing molecular properties. This guide provides a comprehensive comparison between Diphenylsulfane and its deuterated analog, Diphenylsulfane-d1. The central justification for employing this compound lies in the well-established principles of the kinetic isotope effect (KIE), which can confer significant advantages in metabolic stability and pharmacokinetic profiles. While direct comparative experimental data for this compound is not extensively published, this guide will present the theoretical advantages, supported by general principles of deuterated compounds, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Kinetic Isotope Effect: The Scientific Rationale

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon, known as the kinetic isotope effect, is the cornerstone of the benefits offered by deuterated compounds.[1]

For a molecule like Diphenylsulfane, which is subject to metabolic processes, replacing a hydrogen atom with a deuterium atom at a metabolically active site can significantly slow down its breakdown by metabolic enzymes, such as the cytochrome P450 family.[2] This can lead to a cascade of beneficial modifications to the compound's pharmacokinetic profile.

Comparative Analysis: Diphenylsulfane vs. This compound

The following table summarizes the anticipated differences in performance between Diphenylsulfane and this compound based on the kinetic isotope effect. These are expected outcomes that can be verified using the experimental protocols detailed in the subsequent sections.

ParameterDiphenylsulfane (Non-deuterated)This compound (Deuterated)Anticipated Advantage of this compound
Metabolic Stability Susceptible to enzymatic C-H bond cleavage, leading to faster metabolism.C-D bond is more resistant to enzymatic cleavage, resulting in slower metabolism.[1][2]Improved Metabolic Stability: Slower breakdown leads to a more stable compound in biological systems.[2]
Pharmacokinetic Half-life (t½) Shorter half-life due to more rapid metabolic clearance.Longer half-life as the rate of metabolic elimination is reduced.[3]Extended Half-Life: Allows for less frequent dosing and more consistent plasma concentrations.[1][3]
Bioavailability May have lower bioavailability if subject to significant first-pass metabolism.Potentially higher bioavailability due to reduced pre-systemic metabolic breakdown.[1]Enhanced Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1]
Formation of Metabolites Standard profile of metabolite formation.Reduced formation of metabolites resulting from the cleavage of the deuterated C-H bond.Reduced Metabolite-Related Toxicity: Can lead to a safer pharmacological profile by minimizing the formation of potentially toxic metabolites.[3]
Application as an Internal Standard Not suitable as an internal standard for itself in mass spectrometry.Ideal for use as an internal standard in quantitative mass spectrometry assays for Diphenylsulfane due to its similar chemical properties and distinct mass.[4]Superior Analytical Standard: Enables more accurate and precise quantification in bioanalytical methods.

Experimental Protocols

To empirically validate the theoretical advantages of this compound, the following experimental protocols are provided. These are standard methodologies used in the pharmaceutical industry to assess the pharmacokinetic properties of compounds.

In Vitro Metabolic Stability Assay

This protocol provides a general procedure for comparing the metabolic stability of Diphenylsulfane and this compound using liver microsomes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Diphenylsulfane and this compound

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of Diphenylsulfane and this compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsomal suspension. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the in vivo half-life and bioavailability of Diphenylsulfane and this compound in an animal model (e.g., rats).

Objective: To determine and compare the in vivo pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Materials:

  • Diphenylsulfane and this compound

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicles for both oral (PO) and intravenous (IV) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Divide the animals into groups for each compound and each route of administration (IV and PO). Administer a single dose of the compound to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for each compound and each route of administration. Use pharmacokinetic software to calculate the relevant parameters (t½, AUC, CL, Vd). Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Metabolic Pathway Compound_CH Compound with C-H bond Metabolite Metabolite Compound_CH->Metabolite Faster Reaction Rate (kH) Compound_CD Compound with C-D bond (this compound) Compound_CD->Metabolite Slower Reaction Rate (kD) (kH > kD) Enzyme Metabolizing Enzyme (e.g., CYP450) Enzyme->Compound_CH Enzyme->Compound_CD

Caption: The Kinetic Isotope Effect on Drug Metabolism.

G cluster_1 Comparative Pharmacokinetic Workflow start Start dosing Dose Animal Cohorts (IV and PO for each compound) start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (t½, AUC, CL, F%) analysis->pk_calc comparison Comparative Analysis of Diphenylsulfane vs. This compound pk_calc->comparison

Caption: Experimental workflow for in vivo comparative analysis.

Conclusion

The justification for using this compound over its non-deuterated counterpart is rooted in the strategic application of the kinetic isotope effect to enhance its pharmacokinetic properties. By slowing the rate of metabolism, this compound is anticipated to exhibit improved metabolic stability, a longer half-life, and potentially greater bioavailability. These advantages can translate into a more favorable dosing regimen and an improved safety profile. The provided experimental protocols offer a clear path for researchers to quantify these benefits and make data-driven decisions in their drug discovery and development programs. The use of deuterated compounds like this compound represents a sophisticated approach to fine-tuning the properties of promising molecules.

References

Lack of Published Research Hinders Comparative Analysis of Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, no specific case studies or published research validating the use of Diphenylsulfane-d1 could be identified. This absence of publicly available data prevents the creation of a detailed comparison guide as requested.

While the non-deuterated parent compound, diphenyl sulfide, has established applications in various fields such as materials science and as a chemical intermediate, there is a significant lack of information regarding its deuterated form, this compound. Searches for this specific compound, as well as related terms like "deuterated diphenyl sulfide" and "Diphenyl sulfide-d10," did not yield any published studies containing the necessary experimental data for a comparative analysis.

The core requirements for this comparison guide—quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways or workflows—cannot be met due to the unavailability of relevant research. Without published data, it is impossible to:

  • Develop comparative data tables: There is no performance data for this compound to compare against any alternatives.

  • Provide experimental protocols: No studies have been published detailing the experimental use of this compound.

  • Create visualizations: Without established workflows or pathways involving this compound, no accurate diagrams can be generated.

Safety Operating Guide

Navigating the Disposal of Diphenylsulfane-d1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Diphenylsulfane-d1, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The disposal of this compound, treated as a hazardous waste, must adhere to federal, state, and local regulations. The following is a general procedure for its proper disposal:

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its chemical name and associated hazards.

    • Do not mix with other waste streams. Keep it in a dedicated, sealed, and properly labeled container.

  • Container Management:

    • Use a container compatible with this compound. The original container is often a suitable option.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company for the collection and disposal of this compound.

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • Documentation:

    • Maintain meticulous records of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data for Diphenyl sulfone, the parent compound of this compound. This information is crucial for assessing its toxicological profile.

Data PointValueSpeciesGuideline
LD50 Oral> 300 - 500 mg/kgRat (male and female)OECD Test Guideline 423[1]
LD50 Oral375 mg/kgMouse
Skin IrritationNo skin irritation - 4 hRabbitOECD Test Guideline 404[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Step 1: Segregation & Labeling cluster_2 Step 2: Secure Containment cluster_3 Step 3: Temporary Storage cluster_4 Step 4: Professional Disposal cluster_5 Step 5: Final Disposal & Documentation start Unused or Contaminated This compound segregate Segregate from other waste streams. Label container clearly: 'Hazardous Waste - this compound' start->segregate contain Place in a sealed, compatible container. Ensure no leaks. segregate->contain store Store in designated hazardous waste accumulation area. contain->store disposal_co Contact licensed hazardous waste disposal company. store->disposal_co provide_sds Provide Safety Data Sheet (SDS) to the disposal company. disposal_co->provide_sds transport Waste transported for incineration or other approved disposal method. provide_sds->transport document Maintain all disposal records. transport->document

References

Personal protective equipment for handling Diphenylsulfane-d1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Diphenylsulfane-d1. The following procedures are based on the safety data for Diphenyl sulfone, the non-deuterated analogue, and should be considered best practices in the absence of specific data for the deuterated compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.

Protection Type Recommended Equipment Specifications & Remarks
Eye Protection Safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Nitrile rubber glovesRemove and dispose of gloves with care to avoid skin contamination.[3]
Skin and Body Protection Long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when adequate ventilation is not possible or when handling large quantities that may generate dust.[2][4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of Diphenyl sulfone is provided below. This data is critical for safe handling and storage.

Property Value
Appearance White crystalline powder/solid[3]
Odor Odorless[3]
Melting Point 123-129 °C[5]
Boiling Point 379 °C[3][5]
Flash Point >110 °C (>230 °F)[4]
Water Solubility Insoluble[5]
Acute Toxicity (Oral LD50, Rat) >300 - 500 mg/kg[6]
Acute Toxicity (Oral LD50, Mouse) 375 mg/kg[6]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Avoid the formation of dust.[1][6]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][6]

  • Keep away from oxidizing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • This material is considered toxic to aquatic life with long-lasting effects, so avoid release to the environment.[1][3]

  • Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1][3]

Spill Response:

  • Wear appropriate personal protective equipment as outlined above.[4]

  • For small spills, sweep up the material and place it into a suitable, closed container for disposal.[1][2]

  • Avoid generating dusty conditions.[2]

  • Ensure adequate ventilation.[6]

  • Prevent the product from entering drains or surface water.[1][6]

Experimental Workflow: Spill Response Protocol

The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs assess Assess the Spill (Size and Location) spill->assess evacuate Evacuate Area (If Necessary) assess->evacuate ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup container Place in Labeled Waste Container cleanup->container decontaminate Decontaminate Area and Equipment container->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.